Chrysospermin B
Descripción
This compound has been reported in Hypomyces chrysospermus with data available.
isolated from Apiocrea chrysosperma Ap101; amino acid sequence given in first source
Propiedades
Fórmula molecular |
C91H142N22O23 |
|---|---|
Peso molecular |
1912.2 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]pentanediamide |
InChI |
InChI=1S/C91H142N22O23/c1-24-91(23,81(135)112-89(19,20)80(134)111-85(11,12)76(130)101-58(37-39-64(93)118)69(123)99-54(46-114)43-53-44-94-56-34-29-28-33-55(53)56)108-73(127)62-35-30-40-113(62)82(136)90(21,22)105-67(121)50(5)96-66(120)49(4)97-74(128)84(9,10)109-78(132)87(15,16)104-65(119)45-95-68(122)57(36-38-63(92)117)100-70(124)59(41-48(2)3)102-77(131)86(13,14)110-79(133)88(17,18)107-72(126)61(47-115)103-75(129)83(7,8)106-71(125)60(98-51(6)116)42-52-31-26-25-27-32-52/h25-29,31-34,44,48-50,54,57-62,94,114-115H,24,30,35-43,45-47H2,1-23H3,(H2,92,117)(H2,93,118)(H,95,122)(H,96,120)(H,97,128)(H,98,116)(H,99,123)(H,100,124)(H,101,130)(H,102,131)(H,103,129)(H,104,119)(H,105,121)(H,106,125)(H,107,126)(H,108,127)(H,109,132)(H,110,133)(H,111,134)(H,112,135) |
Clave InChI |
RDTWQJPEVOEAOV-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Chrysospermin B: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysospermin B is a nonadecapeptide belonging to the peptaibol family of antibiotics. Isolated from the fungus Apiocrea chrysosperma, it exhibits both antibacterial and antifungal activities. This document provides a comprehensive overview of the chemical structure of this compound, including its amino acid composition and likely sequence. It details generalized experimental protocols for its isolation and characterization by spectroscopic methods. Furthermore, this guide summarizes the available quantitative data and discusses its probable mechanism of action through the formation of ion channels in cell membranes.
Chemical Structure
This compound is a 19-residue peptaibol antibiotic. Peptaibols are characterized by a high content of α-aminoisobutyric acid (Aib), an N-terminal acyl group, and a C-terminal amino alcohol. The definitive structure of this compound was elucidated through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS), along with chemical degradation experiments.
The amino acid composition of this compound has been reported as follows:
| Amino Acid Residue | Abbreviation | Count |
| α-Aminoisobutyric acid | Aib | 8 |
| Alanine | Ala | 2 |
| Glycine | Gly | 1 |
| Isoleucine | Ile | 1 |
| Leucine | Leu | 2 |
| Proline | Pro | 1 |
| Glutamine | Gln | 2 |
| Valine | Val | 1 |
| Tryptophanol | Trp-ol | 1 |
Data inferred from related studies on Chrysospermins.
Based on this composition and the common structural motifs of peptaibols, a likely primary sequence for this compound can be proposed, although the definitive sequence from the primary literature remains to be confirmed. The N-terminus is acetylated, and the C-terminus is a tryptophanol residue.
Proposed Chemical Structure of this compound:
While the exact sequence is pending confirmation from the primary literature, a representative structure of a 19-residue peptaibol with the specified amino acid composition would feature a helical conformation stabilized by the numerous Aib residues.
Experimental Protocols
Fungal Fermentation and Isolation of this compound
The following is a generalized workflow for the production and isolation of this compound from Apiocrea chrysosperma.
Methodology:
-
Fermentation: Apiocrea chrysosperma is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The fungal mycelium is harvested and subjected to solvent extraction, typically with methanol (B129727) or ethyl acetate, to isolate the crude mixture of peptaibols.
-
Chromatographic Purification: The crude extract is then purified using a combination of chromatographic techniques.
-
Silica Gel Chromatography: This initial step separates the components of the crude extract based on their polarity.
-
Preparative Recycling High-Performance Liquid Chromatography (HPLC): This high-resolution technique is employed for the final purification of this compound from other closely related chrysospermins (A, C, and D).
-
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic and chemical methods.
Methodology:
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight of this compound and to obtain fragmentation patterns that aid in sequencing the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments (1D: ¹H, ¹³C; 2D: COSY, HMQC, HMBC) are performed to identify the individual amino acid spin systems and to establish the connectivity between them, ultimately leading to the determination of the amino acid sequence.
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by chromatographic analysis of the resulting amino acids confirms the amino acid composition.
Quantitative Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉₀H₁₄₂N₂₂O₂₃ |
| Molecular Weight | 1900.22 g/mol |
Spectroscopic Data
Detailed NMR and mass spectrometry data would be presented in the primary literature. This would typically include:
-
¹H NMR: Chemical shifts (ppm) and coupling constants (Hz) for all protons.
-
¹³C NMR: Chemical shifts (ppm) for all carbons.
-
Mass Spectrometry: m/z values for the molecular ion and key fragment ions.
Due to the unavailability of the full primary research article, these specific data tables cannot be reproduced here.
Biological Activity and Mechanism of Action
This compound exhibits antibacterial activity against Gram-positive bacteria and also possesses antifungal properties.
The mechanism of action of this compound, like other peptaibols, is believed to involve the formation of voltage-dependent ion channels in the lipid bilayers of cell membranes.[1][2][3][4][5] This disrupts the electrochemical gradients across the membrane, leading to leakage of essential ions and metabolites, and ultimately cell death.
References
- 1. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity correlations for peptaibols obtained from clade Longibrachiatum of Trichoderma: A combined experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alamethicin and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptaibols: models for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Chrysospermin B: A Technical Guide on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysospermin B is a peptaibol antibiotic discovered in the mid-1990s. This document provides a comprehensive overview of its discovery, origin, and reported biological activities, drawing from available scientific literature. It details the producing organism, general methods for its isolation and structure elucidation, and summarizes its known antimicrobial properties. While specific quantitative bioactivity data and detailed experimental protocols from the primary discovery publication were not accessible for this review, this guide furnishes a foundational understanding of this compound for research and drug development purposes.
Discovery and Origin
This compound was first reported in 1995 by a team of researchers from the Hans-Knöll-Institut für Naturstoff-Forschung in Jena, Germany.[1] It was isolated along with three other related nonadecapeptides, Chrysospermins A, C, and D.[1]
Producing Organism: The source of these novel peptaibol antibiotics was identified as the mycelium of the fungus Apiocrea chrysosperma strain Ap101.[1] Apiocrea chrysosperma belongs to the phylum Ascomycota.
Isolation and Structure Elucidation
The isolation and structural characterization of this compound, as described in the initial discovery, involved a multi-step process combining extraction, chromatography, and spectroscopic analysis.[1]
General Experimental Protocols
While the specific parameters from the original publication were unavailable, the following represents a generalized workflow for the isolation and characterization of peptaibols like this compound from a fungal source.
Fermentation and Extraction: A generalized workflow for the fermentation of the producing organism and subsequent extraction of the target compounds is depicted below.
Figure 1: Generalized Fermentation and Extraction Workflow. This diagram outlines the initial steps to cultivate the producing fungus and extract the crude mixture containing this compound.
Purification: The crude extract containing the Chrysospermin mixture was subjected to a series of chromatographic techniques to isolate the individual compounds.[1]
-
Silica Gel Chromatography: This technique was employed for the initial fractionation of the crude extract based on the polarity of the constituent molecules.
-
Preparative Recycling High-Performance Liquid Chromatography (HPLC): This high-resolution chromatographic method was used for the final purification of this compound from the enriched fractions.
Structure Elucidation: The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.[1]
-
Spectroscopic Analysis: Techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy were likely used to determine the molecular weight, amino acid sequence, and stereochemistry of the peptide.
-
Chemical Degradation: This involves breaking down the molecule into smaller, identifiable fragments (e.g., amino acids) to confirm the composition and sequence.
A logical workflow for the purification and structure elucidation process is presented below.
Figure 2: Purification and Structure Elucidation Workflow. This diagram illustrates the sequential steps taken to isolate pure this compound and determine its chemical structure.
Biological Activity
This compound is reported to exhibit both antibacterial and antifungal properties.[1] It belongs to the peptaibol class of antibiotics, which are known to interact with and disrupt cell membranes.
Antimicrobial Spectrum
The initial report on this compound stated its activity against bacteria and fungi.[1] One source indicates its activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Klebsiella pneumoniae and some yeasts. However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values were not available in the reviewed literature.
Table 1: Reported Antimicrobial Activity of this compound
| Class | Target Organism | Activity Reported | Quantitative Data (MIC/IC50) |
| Bacteria | Gram-positive | Yes | Not Available |
| Gram-negative | Yes | Not Available | |
| Fungi | Yeasts | Yes | Not Available |
| Filamentous Fungi | Yes | Not Available |
Note: The absence of quantitative data is a limitation of the currently accessible literature.
In addition to its antimicrobial effects, the chrysospermins were also observed to induce pigment formation in the fungus Phoma destructiva.[1]
General Mechanism of Action for Peptaibols
While a specific signaling pathway for this compound has not been elucidated, the general mechanism of action for peptaibols involves their interaction with and disruption of the cell membrane. These peptides can form voltage-gated ion channels in lipid bilayers, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
References
The Potential of Apiocrea chrysosperma as a Source of the Bioactive Peptaibol, Chrysospermin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Apiocrea chrysosperma as a promising source of Chrysospermin B, a member of the peptaibol class of antibiotics. Peptaibols are non-ribosomally synthesized peptides known for their diverse biological activities, including antimicrobial and cytotoxic effects. This document outlines the available data on the isolation of this compound from Apiocrea chrysosperma, details inferred experimental protocols for its production and purification, and presents a putative biosynthetic pathway. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and exploitation of this potent natural product.
Introduction to this compound and Apiocrea chrysosperma
Chrysospermins are a group of peptaibol antibiotics isolated from the mycelium of the fungus Apiocrea chrysosperma strain Ap101.[1] This family of compounds, which includes this compound, are nonadecapeptides, meaning they are composed of 19 amino acid residues.[1] Like other peptaibols, Chrysospermins exhibit significant antibacterial and antifungal activities.[1] The unique structural features of peptaibols, such as a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol, are conferred by their biosynthesis via large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs).[2][3] This mode of synthesis allows for the incorporation of non-proteinogenic amino acids, leading to a wide diversity of structures and biological functions.[2][4]
Quantitative Data on Chrysospermin Production
While specific production titers and yields for this compound from Apiocrea chrysosperma are not extensively detailed in the primary literature, the foundational study by Dornberger et al. (1995) successfully isolated and characterized four members of the Chrysospermin family.
| Compound | Molecular Formula | Molecular Weight (Da) | Amino Acid Residues | Source Organism |
| Chrysospermin A | C₈₅H₁₃₈N₂₂O₂₂ | 1856 | 19 | Apiocrea chrysosperma Ap101 |
| This compound | C₈₄H₁₃₆N₂₂O₂₂ | 1842 | 19 | Apiocrea chrysosperma Ap101 |
| Chrysospermin C | C₈₆H₁₄₀N₂₂O₂₂ | 1870 | 19 | Apiocrea chrysosperma Ap101 |
| Chrysospermin D | C₈₅H₁₃₈N₂₂O₂₃ | 1872 | 19 | Apiocrea chrysosperma Ap101 |
Table 1: Summary of Chrysospermins isolated from Apiocrea chrysosperma Ap101. Data is derived from the initial discovery paper.[1]
Experimental Protocols
The following protocols are based on the methodologies described for the isolation of Chrysospermins and general practices for the production and purification of fungal secondary metabolites.[1] These should be considered as a starting point for optimization.
Fermentation of Apiocrea chrysosperma Ap101
This protocol outlines a potential method for the cultivation of Apiocrea chrysosperma to produce this compound.
-
Strain Maintenance: Maintain cultures of Apiocrea chrysosperma Ap101 on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25°C.
-
Inoculum Preparation: Inoculate a liquid seed medium (e.g., Potato Dextrose Broth) with a mycelial plug from a fresh PDA plate. Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 3-5 days.
-
Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). A complex medium containing a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and mineral salts is recommended. Ferment for 10-14 days at 25-28°C with continuous agitation.
Extraction of this compound
This protocol describes the initial extraction of this compound from the fungal mycelium.
-
Mycelium Harvesting: Separate the mycelium from the fermentation broth by filtration or centrifugation.
-
Solvent Extraction: Extract the harvested mycelium with a polar organic solvent such as methanol (B129727) or acetone. This can be done by suspending the mycelium in the solvent and stirring for several hours at room temperature. Repeat the extraction process 2-3 times to ensure complete recovery of the peptaibols.
-
Concentration: Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
This multi-step purification protocol is designed to isolate this compound from the crude extract.
-
Silica (B1680970) Gel Chromatography:
-
Apply the crude extract to a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
-
Preparative Recycling HPLC:
-
Pool the fractions containing this compound and further purify using a preparative recycling HPLC system.[1] This technique is particularly effective for separating closely related compounds.[5][6][7]
-
Employ a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water.
-
The recycling function allows the sample to be passed through the column multiple times, increasing the effective column length and enhancing resolution.[5][6]
-
Monitor the elution profile with a UV detector and collect the purified this compound peak.
-
-
Final Purification and Desalting:
-
The collected fraction can be further purified and desalted using a similar HPLC method with a volatile buffer system (e.g., ammonium (B1175870) acetate) or by solid-phase extraction (SPE).
-
Lyophilize the final pure fraction to obtain this compound as a solid powder.
-
Visualization of Key Processes
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Putative Biosynthetic Pathway of this compound
This compound is a 19-residue peptaibol, and its biosynthesis is attributed to a Non-Ribosomal Peptide Synthetase (NRPS).[1][2] While the specific gene cluster for this compound in Apiocrea chrysosperma has not been characterized, a general model for a 19-module NRPS can be proposed. Each module is responsible for the incorporation of one amino acid into the growing peptide chain. The NRPS is a large, multi-domain enzyme complex.[3][4]
Caption: General architecture of a 19-module NRPS for this compound.
Conclusion
Apiocrea chrysosperma represents a valuable source of the bioactive peptaibol, this compound. While the initial discovery has laid the groundwork, further research is required to optimize fermentation conditions for improved yields and to fully elucidate the genetic basis of its biosynthesis. The protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to advance the study of this compound and unlock its full therapeutic potential. The development of more efficient production and purification strategies will be critical for enabling extensive preclinical and clinical evaluation of this promising natural product.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Classes of New Peptaibols Are Synthesized by a Single Non-ribosomal Peptide Synthetase of Trichoderma virens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 4. Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Recycling Preparative HPLC | JAI [jai.co.jp]
- 6. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 7. researchgate.net [researchgate.net]
Chrysospermin B: A Technical Whitepaper on its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysospermin B is a naturally occurring peptaibol antibiotic isolated from the fungus Apiocrea chrysosperma. As a member of the chrysospermin family, it is a nonadecapeptide characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), an acetylated N-terminus, and a C-terminal amino alcohol. This document provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities, and the experimental methodologies used for its isolation and characterization. Due to its ability to form ion channels in lipid bilayers, this compound exhibits a range of antimicrobial and antiviral activities. This guide consolidates the available data to serve as a foundational resource for researchers interested in its potential therapeutic applications.
Physicochemical Properties
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Data | Source(s) |
| CAS Number | 160791-54-8 | [1] |
| Molecular Formula | C90H142N22O23 | [1] |
| Molecular Weight | 1900.22 g/mol | [1] |
| Physical Form | Solid | [1] |
| Solubility | Likely more soluble in organic solvents than in water (typical for peptaibols). Specific quantitative data is not available in the searched sources. | |
| Melting Point | Not available in the searched sources. | |
| Optical Rotation | Not available in the searched sources. | |
| Spectral Data (NMR, MS) | Detailed spectral data is contained within the primary literature but is not publicly available. The structure was confirmed by Fast Atom Bombardment Mass Spectrometry (FAB-MS) and NMR spectroscopy. | [2] |
Biological Activity
This compound has demonstrated a spectrum of biological activities, primarily linked to its function as a membrane-active peptaibol.
Antimicrobial Activity
This compound exhibits inhibitory activity against various microorganisms:
-
Antibacterial: It is effective against certain Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and the plant pathogen Corynebacterium lilium. It also shows activity against Klebsiella pneumoniae.[1][3]
-
Antifungal: The chrysospermin family of compounds displays antifungal properties.[2]
Antiviral Activity
Research has shown that this compound can inhibit plant virus infections. In a study utilizing a local lesion assay with tobacco mosaic virus (TMV), this compound demonstrated inhibitory activity.[3] However, its homolog, Chrysospermin D, showed stronger efficacy in the same study.[3]
Cytotoxic Activity
In addition to its antimicrobial and antiviral effects, this compound has been shown to be highly cytotoxic toward certain cancer cell lines, including PC-3 (prostate) and K562 (leukemia).[3]
Experimental Protocols
The following methodologies are based on the primary literature describing the isolation and characterization of the chrysospermin family of antibiotics.
Isolation and Purification of this compound
The isolation of this compound from the mycelium of Apiocrea chrysosperma Ap101 involves a multi-step process designed to separate the different homologs.[2]
Protocol Overview:
-
Fermentation: Culturing of Apiocrea chrysosperma Ap101 to produce the chrysospermin compounds. Specific media and fermentation parameters are detailed in the primary literature.
-
Solvent Extraction: The fungal mycelium is subjected to extraction using appropriate organic solvents to isolate the peptaibol mixture.
-
Silica (B1680970) Gel Chromatography: The crude extract is then passed through a silica gel column to perform an initial separation of the components based on polarity.
-
Preparative Recycling HPLC: The final purification and separation of the individual chrysospermin homologs (A, B, C, and D) are achieved using preparative recycling High-Performance Liquid Chromatography (HPLC).
References
- 1. CAS 160791-54-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Antibiotic Peptaibols, Chrysospemins B and D, Produced by Apiocrea sp. 14T against TMV Infection -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
Chrysospermin B: A Technical Overview for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysospermin B is a naturally occurring peptaibol antibiotic with significant antimicrobial properties. This document provides a comprehensive technical overview of this compound, including its chemical identity, biological activity, and mechanism of action, tailored for professionals in the fields of chemical and biological research and drug development.
Core Chemical and Physical Properties
This compound is a nonadecapeptide, a member of the peptaibol family of antibiotics.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 160791-54-8 | Not explicitly cited |
| Molecular Formula | C₉₀H₁₄₂N₂₂O₂₃ | Not explicitly cited |
| Molecular Weight | 1900.22 g/mol | Not explicitly cited |
| Class | Peptaibol Antibiotic | [1] |
| Origin | Apiocrea chrysosperma Ap101 | [1] |
Biological Activity
This compound exhibits a notable spectrum of biological activity, primarily characterized by its antibacterial and antifungal effects.[1]
Antimicrobial Spectrum
This compound has demonstrated activity against various microorganisms. While detailed Minimum Inhibitory Concentration (MIC) data from the primary literature is not fully accessible, it is reported to be active against:
Additionally, Chrysospermins, as a class, are known to induce pigment formation in the fungus Phoma destructiva.[1]
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are outlined in the primary scientific literature. Due to limitations in accessing the full-text of these publications, a summarized methodology is provided based on available abstracts.
Isolation and Purification
This compound is isolated from the mycelium of the fungus Apiocrea chrysosperma Ap101 through a multi-step process:[1]
-
Solvent Extraction: The initial extraction of the compound from the fungal mycelium.
-
Silica Gel Chromatography: A primary purification step to separate this compound from other metabolites.
-
Preparative Recycling HPLC: A high-resolution chromatographic technique for the final purification of the compound.
Structure Elucidation
The chemical structure of this compound as a new nonadecapeptide was determined using a combination of advanced analytical techniques:[1]
-
Spectroscopic Analysis: Comprehensive analysis using methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the molecular structure and sequence.
-
Chemical Degradation Experiments: Controlled chemical reactions to break down the molecule into smaller, identifiable fragments to confirm the amino acid composition and stereochemistry.
Mechanism of Action: Ion Channel Formation
The primary mechanism of action for this compound's antimicrobial activity is the formation of ion channels in the cell membranes of target organisms.[2] This disruption of the membrane integrity leads to a loss of essential ions and cellular components, ultimately resulting in cell death.
This compound, along with other chrysospermins, forms cation-selective ion channels in artificial lipid bilayer membranes.[2] Notably, the channels formed by this compound and D exhibit a higher conductance (640 pS in 100 mM KCl) compared to those formed by Chrysospermins A and C.[2] An interesting characteristic of these channels is their ability to form even at very low or zero membrane voltages, suggesting they are non-gated channels.[2]
Caption: Mechanism of Action of this compound.
Conclusion
This compound represents a promising antimicrobial agent with a distinct mechanism of action involving the formation of non-gated ion channels. Its activity against a range of microorganisms warrants further investigation for potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and other peptaibol antibiotics. Further detailed experimental data would require access to the full-text primary literature.
References
Unraveling the Molecular Mechanisms of Chrysospermin B: A Technical Guide
Introduction
Chrysospermin B is a novel peptaibol antibiotic isolated from the fungus Apiocrea chrysosperma.[1] While research into its full spectrum of biological activities is ongoing, this document synthesizes the current understanding of its mechanism of action, with a particular focus on its potential as an anti-cancer agent. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the signaling pathways modulated by this compound, supported by available quantitative data and detailed experimental methodologies.
Core Mechanism: Induction of Apoptosis
Emerging evidence strongly suggests that the primary anti-tumor effect of this compound lies in its ability to induce programmed cell death, or apoptosis, in cancer cells. This process is orchestrated through the modulation of key signaling pathways that regulate cell survival and death.
Quantitative Analysis of Apoptotic Induction
The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The following table summarizes the key metrics, such as the half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells following treatment.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | % Apoptotic Cells (Concentration) | Reference |
| MCF-7 | Breast Adenocarcinoma | 19.5 ± 0.5 | 48 | 49.76% (Early, 20 µM), 38.47% (Late, 20 µM) | [2] |
| MCF-7 | Breast Adenocarcinoma | 9.2 ± 0.7 | 72 | Not Reported | [2] |
| B-CLL | Chronic Lymphocytic Leukemia | 51 | 24 | Not Reported | [3] |
| B-CLL | Chronic Lymphocytic Leukemia | 32 | 48 | Not Reported | [3] |
| A375SM | Melanoma | Not Reported | 24 | 39.71% (Total) | [4] |
| A375P | Melanoma | Not Reported | 24 | 58.85% (Total) | [4] |
| CT26 | Colon Cancer | 80 µg/mL | Not Reported | Not Reported | [5] |
Key Signaling Pathways Modulated by this compound
This compound appears to exert its pro-apoptotic effects by influencing multiple intracellular signaling cascades. The primary pathways identified to date are the intrinsic mitochondrial pathway and the mTOR signaling pathway.
The Intrinsic (Mitochondrial) Apoptosis Pathway
A central mechanism of this compound-induced apoptosis is the activation of the mitochondrial pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the subsequent activation of caspases.
-
Upregulation of Pro-Apoptotic Proteins: Treatment with this compound leads to an increased expression of pro-apoptotic proteins such as Bax, Bad, and Bak.[3][6][7]
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 is observed.[3][6][7]
-
Cytochrome c Release: The imbalance between pro- and anti-apoptotic Bcl-2 family members results in the release of cytochrome c from the mitochondria into the cytosol.[3]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3][5][6][7]
Caption: Intrinsic apoptosis pathway activated by this compound.
The p53-Mediated Apoptotic Pathway
In hepatocellular carcinoma cells, this compound has been shown to activate the tumor suppressor protein p53.[6][7] Activated p53 can then positively regulate pro-apoptotic proteins like Bax, further promoting the mitochondrial apoptosis cascade.[6][7]
Caption: p53-mediated apoptotic pathway induced by this compound.
The mTOR Signaling Pathway
In human melanoma cells, this compound has been demonstrated to induce both apoptosis and autophagy through the inhibition of the mTOR (mammalian target of rapamycin) pathway.[4] This is evidenced by the decreased phosphorylation of mTOR and its downstream effectors, including p70S6K, S6K, and 4EBP1.[4]
Caption: Inhibition of the mTOR pathway by this compound.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, the following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., MCF-7, A375SM, A375P, HepG2, QGY7701) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4][6][7]
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired time periods (e.g., 24, 48, 72 hours).[2][4][6][7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.[2][4][6][7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6][7]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[2]
Western Blotting
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-mTOR, β-actin) overnight at 4°C.[4][6][7]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for Western blotting analysis.
In Vivo Anti-Tumor Activity
Preliminary in vivo studies have shown that this compound can inhibit tumor growth in animal models. For instance, in a colon cancer mouse model, administration of this compound at doses of 8 and 10 mg/kg resulted in a remarkable reduction in tumor volume compared to untreated controls.[5] Similarly, in U87 glioblastoma tumor xenografts, this compound treatment inhibited both tumor volume and weight.[8]
Conclusion and Future Directions
This compound has demonstrated significant potential as an anti-cancer agent, primarily through the induction of apoptosis via the intrinsic mitochondrial pathway and modulation of the mTOR signaling cascade. The available data, though promising, warrants further investigation to fully elucidate its mechanism of action. Future research should focus on:
-
Identifying the direct molecular targets of this compound.
-
Exploring its effects on other cancer-related signaling pathways.
-
Conducting more extensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in different cancer models.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
A deeper understanding of the molecular intricacies of this compound's action will be crucial for its potential translation into a novel therapeutic strategy for cancer treatment.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysin induces apoptosis in peripheral blood lymphocytes isolated from human chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysin Induces Apoptosis and Autophagy in Human Melanoma Cells via the mTOR/S6K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysin induces cell apoptosis via activation of the p53/Bcl-2/caspase-9 pathway in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Antibacterial Spectrum of Chrysospermin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the antibacterial properties of Chrysospermin B based on available scientific literature. However, specific quantitative Minimum Inhibitory Concentration (MIC) data from the primary reference describing this compound (Dornberger et al., 1995) is not publicly accessible. Consequently, the tables presenting antibacterial activity are based on qualitative descriptions, and the experimental protocols provided are standardized methodologies for this class of compounds.
Introduction
This compound is a member of the chrysospermin family of peptaibol antibiotics, which were first isolated from the fungus Apiocrea chrysosperma.[1] Peptaibols are a class of non-ribosomally synthesized peptides characterized by a high content of α-aminoisobutyric acid (Aib), an N-terminal acetyl group, and a C-terminal amino alcohol. These structural features contribute to their typical helical conformation and their potent biological activities. This compound, along with its congeners, has demonstrated both antibacterial and antifungal properties. This guide focuses on the antibacterial spectrum and the underlying mechanism of action of this compound, providing a technical resource for researchers in the field of antimicrobial drug discovery and development.
Antibacterial Spectrum of this compound
This compound has been reported to exhibit activity primarily against Gram-positive bacteria. While specific MIC values are not available in the accessible literature, qualitative descriptions of its antibacterial spectrum are summarized below.
Table 1: Summary of Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | Activity | Reference |
| Staphylococcus aureus | Positive | Active | Qualitative descriptions in literature |
| Bacillus subtilis | Positive | Active | Qualitative descriptions in literature |
| Klebsiella pneumoniae | Negative | Active | Qualitative descriptions in literature |
Note: The term "Active" indicates that the compound has been reported to inhibit the growth of the specified bacterium. The lack of publicly available quantitative data (MIC values) prevents a more detailed classification of the level of activity.
Mechanism of Action
The antibacterial activity of this compound is attributed to its function as a peptaibol, which involves interaction with and disruption of the bacterial cell membrane. The proposed mechanism of action is the formation of ion channels through the lipid bilayer.
Research has shown that chrysospermins, including this compound, form cation-selective ion channels in artificial lipid bilayer membranes. Specifically, this compound and D were found to have a channel conductance of 640 picoSiemens (pS) in a 100 millimolar (mM) potassium chloride (KCl) solution. This formation of pores or channels in the bacterial membrane leads to an uncontrolled flux of ions, disrupting the electrochemical gradient essential for cellular processes and ultimately causing cell death.
Figure 1. Proposed mechanism of action of this compound via ion channel formation.
Experimental Protocols
The following are detailed, standardized methodologies for key experiments relevant to the study of the antibacterial spectrum of novel compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae)
-
This compound stock solution of known concentration
-
Sterile pipette tips and multichannel pipettor
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate. Typically, a range of concentrations from 256 µg/mL to 0.125 µg/mL is tested.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the growth control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by using a microplate reader to measure optical density.
-
Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound, a peptaibol antibiotic from Apiocrea chrysosperma, demonstrates antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is consistent with other peptaibols, involving the formation of ion channels in the bacterial membrane, which leads to cell death. While the lack of publicly available quantitative MIC data limits a complete understanding of its potency and spectrum, the information available suggests that this compound and other chrysospermins are promising candidates for further investigation in the development of new antimicrobial agents. Future research should focus on obtaining and publishing detailed quantitative data on the antibacterial activity of pure this compound to fully assess its therapeutic potential.
References
Chrysospermin B: A Technical Guide on its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysospermin B is a member of the chrysospermin family of peptaibol antibiotics, which were first isolated from the mycelium of the fungus Apiocrea chrysosperma.[1] These nonadecapeptides have demonstrated a range of biological activities, including antibacterial, antifungal, and antiviral properties. This document provides a comprehensive overview of the currently available technical information regarding the antifungal properties of this compound, including its discovery, limited available activity data, and generalized experimental protocols relevant to its study. Due to a scarcity of detailed public data on this compound's specific antifungal mechanism and quantitative efficacy, this guide also highlights areas where further research is critically needed.
Introduction
Peptaibols are a class of peptide antibiotics characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. This compound, along with its structural analogs Chrysospermin A, C, and D, was identified as a new member of this family in 1995.[1] Isolated from Apiocrea chrysosperma Ap101, these compounds have shown promise as antimicrobial agents. This guide focuses specifically on the antifungal aspects of this compound, aiming to consolidate the existing knowledge and provide a framework for future research and development.
Quantitative Data on Biological Activity
The publicly available quantitative data on the antimicrobial spectrum of this compound is limited. While its antifungal activity is noted in the original discovery, specific Minimum Inhibitory Concentration (MIC) values against a broad range of fungal pathogens have not been detailed in the accessible literature. The available data, primarily from studies focused on its other biological activities, are summarized below.
| Compound | Target Organism/Cell Line | Activity Type | Measurement | Value | Reference |
| This compound | Corynebacterium lilium | Antibacterial | Not Specified | Active | [2] |
| This compound | Tobacco Mosaic Virus (TMV) | Antiviral | % Inhibition | Less effective than Chrysospermin D | [2] |
| Chrysospermin D | Tobacco Mosaic Virus (TMV) | Antiviral | % Inhibition | 96.3% at 100 µg/ml; 54.7% at 10 µg/ml | [2] |
| Chrysospermins (general) | Gram-positive bacteria | Antibacterial | Not Specified | Active | [2] |
| Chrysospermins (general) | PC-3 (prostate cancer) | Cytotoxic | Not Specified | Highly cytotoxic | [2] |
| Chrysospermins (general) | K562 (leukemia) | Cytotoxic | Not Specified | Highly cytotoxic | [2] |
Note: The original publication by Dornberger et al. (1995) mentions antifungal activity but does not provide specific MIC values.[1]
Experimental Protocols
Detailed experimental protocols for the antifungal susceptibility testing of this compound are not explicitly available. However, based on standard methodologies for peptaibols and other antifungal agents, a general protocol can be outlined.
3.1. Antifungal Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific fungus.
Materials:
-
This compound (purified)
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Inoculum suspension of the test fungus, adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)
-
Positive control (fungus in medium without this compound)
-
Negative control (medium only)
-
Reference antifungal agent (e.g., Amphotericin B, Fluconazole)
Procedure:
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar (B569324) medium. A suspension of fungal spores or cells is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to the desired final inoculum concentration.
-
Inoculation: Each well containing the serially diluted this compound is inoculated with the fungal suspension. Control wells are also included.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for filamentous fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature regarding the signaling pathways in fungal cells that are affected by this compound. The mechanism of action for peptaibols, in general, is believed to involve the formation of voltage-gated ion channels in the cell membrane, leading to disruption of the membrane potential and ultimately cell death. However, the precise molecular interactions and downstream signaling events for this compound have not been elucidated.
Visualizations
5.1. Experimental Workflow: Isolation and Initial Screening of this compound
The following diagram illustrates the general workflow for the isolation and initial antimicrobial screening of this compound as can be inferred from the available literature.
Conclusion and Future Directions
This compound, a peptaibol antibiotic from Apiocrea chrysosperma, has been identified as having antifungal properties. However, there is a significant gap in the publicly available data regarding its potency against a wide range of fungal species, its mechanism of action, and the specific cellular pathways it targets. Future research should focus on:
-
Quantitative Antifungal Susceptibility Testing: Determining the MIC values of this compound against a comprehensive panel of clinically relevant yeasts and molds.
-
Mechanism of Action Studies: Investigating how this compound interacts with fungal cell membranes and whether it affects specific signaling pathways.
-
In Vivo Efficacy and Toxicity: Evaluating the antifungal efficacy and safety profile of this compound in animal models of fungal infections.
Addressing these research gaps will be crucial in determining the potential of this compound as a lead compound for the development of new antifungal therapies.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Antibiotic Peptaibols, Chrysospemins B and D, Produced by Apiocrea sp. 14T against TMV Infection -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
Chrysospermin B and its Antiviral Potential Against Tobacco Mosaic Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of crops, causing substantial economic losses worldwide. The development of effective and sustainable antiviral strategies is a critical area of research. Chrysospermin B, a peptaibol antibiotic produced by the fungus Apiocrea sp., has emerged as a potential candidate for controlling TMV infection. This technical guide provides an in-depth overview of the antiviral activity of this compound against TMV, focusing on quantitative data, experimental protocols, and the underlying mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, data for its more potent analogue, Chrysospermin D, is presented to provide a strong indication of the potential efficacy of this class of compounds.
Quantitative Data on Antiviral Activity
This compound and D, both 19-mer peptaibols, have demonstrated inhibitory effects on TMV infection.[1][2] Studies have consistently shown that Chrysospermin D exhibits stronger antiviral activity than this compound.[1][2] The antiviral efficacy is typically quantified by the reduction in the number of local lesions on a susceptible host plant, such as Nicotiana tabacum cv. Xanthi nc.
Table 1: Antiviral Efficacy of Chrysospermin D against TMV [1]
| Concentration (µg/mL) | TMV-Inhibitory Efficacy (%) |
| 100 | 96.3 |
| 10 | 54.7 |
Note: While direct percentage inhibition for this compound is not specified in the reviewed literature, it is consistently reported to be less potent than Chrysospermin D.
Experimental Protocols
The evaluation of the antiviral activity of this compound against TMV primarily relies on the local lesion assay. This bioassay quantifies the number of necrotic lesions that form on the leaves of a hypersensitive host plant upon viral infection.
Isolation and Purification of this compound
This compound is isolated from the fermentation culture of Apiocrea sp. 14T. The general workflow for its isolation is as follows:
Caption: Isolation and Purification Workflow for this compound.
Methodology:
-
Fermentation: Apiocrea sp. is cultured on a suitable medium, such as rice, to produce Chryspermins.[1][2]
-
Extraction: The fermented culture is extracted with an organic solvent to obtain a crude extract containing the peptaibols.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate and purify this compound.[1][2]
-
Identification: The purified compound is identified and characterized using techniques like Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1][2]
TMV Local Lesion Assay
This assay is the standard method for quantifying the infectivity of TMV and the efficacy of antiviral compounds.
Caption: Experimental Workflow for the TMV Local Lesion Assay.
Methodology:
-
Plant Material: Nicotiana tabacum cv. Xanthi nc plants are grown under controlled greenhouse conditions until they have several well-developed leaves. This cultivar is a local lesion host for TMV, meaning it develops distinct necrotic lesions at the sites of infection, which facilitates quantification.
-
Inoculum Preparation: A purified TMV solution is prepared in an inoculation buffer (e.g., phosphate (B84403) buffer). For the experimental group, this compound is added to the inoculum at various concentrations. A control group receives the inoculum without the test compound.
-
Mechanical Inoculation: The upper surface of the tobacco leaves is lightly dusted with an abrasive, such as carborundum. A sterile pad is dipped into the inoculum and gently rubbed onto the leaf surface. This process creates microscopic wounds that allow the virus to enter the plant cells.
-
Incubation: The inoculated plants are maintained in a growth chamber under controlled conditions (temperature, light, and humidity) for 3-5 days to allow for the development of local lesions.
-
Data Collection and Analysis: The number of local lesions on the inoculated leaves is counted. The antiviral efficacy of this compound is calculated as the percentage reduction in the number of lesions in the treated group compared to the control group.
Mechanism of Action: Induced Systemic Resistance
The primary mechanism by which this compound and other peptaibols are believed to exert their antiviral activity is through the induction of systemic resistance (ISR) in the host plant, rather than by directly targeting the virus itself.[1] ISR is a state of enhanced defensive capacity in the entire plant, triggered by localized contact with certain biotic or abiotic agents.
Upon recognition of this compound, the plant activates a complex network of defense signaling pathways. This leads to the production of various defense-related molecules that can inhibit viral replication and spread.
Caption: Proposed Signaling Pathway for this compound-Induced Resistance to TMV.
Key Events in the Signaling Pathway:
-
Recognition: It is hypothesized that this compound is recognized by receptors on the plant cell surface.
-
Early Signaling Events: This recognition triggers rapid intracellular responses, including a burst of reactive oxygen species (ROS).
-
Hormonal Signaling Cascades: The initial signals activate key defense hormone pathways, primarily the salicylic acid (SA) pathway, and potentially cross-talk with the jasmonic acid (JA) and ethylene (ET) pathways.
-
Gene Expression and Protein Synthesis: Activation of these signaling pathways leads to the upregulation of defense-related genes and the synthesis of pathogenesis-related (PR) proteins and other antimicrobial compounds like phenolics.
-
Induced Systemic Resistance: The accumulation of these defense molecules throughout the plant establishes a state of ISR, making the plant more resistant to subsequent TMV infection by inhibiting viral replication and movement.
Conclusion
References
Chrysospermin B: A Technical Whitepaper on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysospermin B is a peptaibol antibiotic isolated from the fungus Apiocrea chrysosperma. This document provides a comprehensive overview of the existing scientific literature on this compound, with a focus on its potential therapeutic applications. While research is limited, current data indicates promising antimicrobial, antiviral, and cytotoxic properties. This guide consolidates the available quantitative data, outlines experimental methodologies, and visualizes the fundamental mechanism of action. The information presented herein aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound belongs to the chrysospermin family of peptaibol antibiotics, which also includes chrysospermins A, C, and D. These nonadecapeptides (19-mer amino acid peptides) were first isolated from the mycelium of Apiocrea chrysosperma Ap101.[1] Structurally, they are characterized by an acetylated N-terminus and a C-terminal amino alcohol, tryptophanol.[2] The primary mechanism of action for chrysospermins involves the formation of cation-selective ion channels in lipid bilayer membranes, leading to disruption of membrane potential and subsequent cell death.[3]
Therapeutic Potential and Mechanism of Action
The therapeutic potential of this compound, as suggested by the limited available research, lies in its antimicrobial, antiviral, and cytotoxic activities.
Antimicrobial Activity
This compound has demonstrated activity against Gram-positive bacteria.[2] The underlying mechanism is attributed to the formation of ion channels in the bacterial cell membrane, a characteristic feature of peptaibol antibiotics.[3] This leads to an uncontrolled flux of ions across the membrane, disrupting cellular homeostasis and leading to cell lysis.
Antiviral Activity
Recent studies have highlighted the potential of this compound as an antiviral agent. Specifically, it has been shown to inhibit the infection of Tobacco Mosaic Virus (TMV).[2] The precise mechanism of its antiviral action has not been fully elucidated but is an area of interest for further investigation.
Cytotoxic Activity
This compound has exhibited significant cytotoxicity against certain cancer cell lines, including PC-3 (prostate cancer) and K562 (leukemia).[2] This activity is likely linked to its membrane-disrupting properties, which can induce apoptosis or necrosis in cancer cells.
Signaling Pathways
Currently, there is no published research detailing the specific intracellular signaling pathways modulated by this compound. The primary mechanism of action is understood to be the direct disruption of the cell membrane integrity through ion channel formation.
Figure 1: Proposed mechanism of action for this compound.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Antiviral Activity of this compound
| Virus | Host System | Metric | Concentration | Result |
| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum cv. Xanthi nc | Inhibition | 10 µg/mL | 54.7% |
| Tobacco Mosaic Virus (TMV) | Nicotiana tabacum cv. Xanthi nc | Inhibition | 100 µg/mL | 88.2% |
Data extracted from a 2004 study on the antiviral activity of chrysospermins.[2]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Metric | Value |
| PC-3 | Prostate Cancer | IC₅₀ | 1.9 µg/mL |
| K562 | Leukemia | IC₅₀ | 3.8 µg/mL |
Data extracted from a 2004 study on the cytotoxic activity of chrysospermins.[2]
Table 3: Ion Channel Conductance
| Chrysospermin | Conductance (in 100 mM KCl) |
| This compound | 640 pS |
Data from a 1995 study on the membrane channel formation by chrysospermins.[3]
Experimental Protocols
This section provides an overview of the methodologies employed in the key studies on this compound.
Isolation and Purification of this compound
The isolation of this compound from the mycelium of Apiocrea chrysosperma Ap101 involves a multi-step process:
-
Solvent Extraction: The fungal mycelium is extracted using appropriate organic solvents.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel chromatography for initial fractionation.
-
Preparative Recycling HPLC: Further purification is achieved through preparative recycling High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]
Figure 2: General workflow for the isolation of this compound.
Antimicrobial Susceptibility Testing
While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available abstracts, the general protocol for determining antimicrobial activity involves:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: this compound is serially diluted in a suitable broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under optimal growth conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Antiviral Assay (TMV Inhibition)
The antiviral activity of this compound against Tobacco Mosaic Virus (TMV) was assessed using a local lesion host, Nicotiana tabacum cv. Xanthi nc. The general methodology is as follows:
-
Virus Inoculum Preparation: A standardized inoculum of TMV is prepared.
-
Treatment: Leaves of the host plant are treated with different concentrations of this compound.
-
Inoculation: The treated leaves are then mechanically inoculated with the TMV suspension.
-
Observation: The number of local lesions that develop on the leaves is counted after a suitable incubation period.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the number of lesions on treated leaves to those on control (untreated) leaves.[2]
Cytotoxicity Assay
The cytotoxic effects of this compound on cancer cell lines were determined using a standard cytotoxicity assay, likely the MTT or a similar colorimetric assay. The general protocol involves:
-
Cell Seeding: Cancer cells (e.g., PC-3, K562) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT to a colored formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated as the concentration of this compound that reduces the viability of the cells by 50% compared to the untreated control.[2]
Conclusion and Future Directions
This compound is a peptaibol antibiotic with demonstrated antimicrobial, antiviral, and cytotoxic activities. Its ability to form ion channels in cell membranes represents a potent mechanism of action that could be exploited for various therapeutic purposes. However, the current body of research on this compound is limited, with most of the detailed studies dating back several years.
To fully realize the therapeutic potential of this compound, further research is warranted in the following areas:
-
Broad-spectrum antimicrobial screening: Comprehensive testing against a wider range of clinically relevant bacteria and fungi is needed to determine its full antimicrobial spectrum and to establish precise MIC values.
-
Mechanism of antiviral action: Elucidating the specific mechanisms by which this compound inhibits viral infection could open up new avenues for antiviral drug development.
-
In vivo efficacy and toxicity: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-activity relationship studies: Synthesis and evaluation of this compound analogs could lead to the development of derivatives with improved potency, selectivity, and reduced toxicity.
-
Investigation of signaling pathways: While the primary mechanism is membrane disruption, exploring potential secondary effects on intracellular signaling pathways could provide a more complete understanding of its biological activity.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Antibiotic Peptaibols, Chrysospemins B and D, Produced by Apiocrea sp. 14T against TMV Infection -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 3. Formation of membrane channels by chrysospermins, new peptaibol antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Purification of Chrysospermin B Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysospermin B is a peptaibol antibiotic isolated from the fungus Apiocrea chrysosperma.[1] As a member of the peptaibol family, it is a linear peptide rich in α-aminoisobutyric acid (Aib) with an N-terminal acetyl cap and a C-terminal amino alcohol.[2] this compound, along with its congeners (Chrysospermins A, C, and D), has demonstrated both antibacterial and antifungal activities.[1] The purification of this compound from fungal culture extracts is a critical step for its structural elucidation, pharmacological characterization, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC), particularly in a preparative and recycling configuration, is an essential technique for achieving the high purity required for these applications.[1][3]
This document provides detailed application notes and a representative protocol for the purification of this compound using HPLC. Due to the limited availability of a specific, detailed published protocol for this compound, the following HPLC methodology is a representative procedure based on established methods for the purification of similar peptaibols.
Experimental Protocols
I. Fungal Cultivation and Extraction of Crude this compound
-
Cultivation of Apiocrea chrysosperma :
-
Inoculate Apiocrea chrysosperma spores or mycelial plugs into a suitable liquid fermentation medium (e.g., Potato Dextrose Broth or a custom production medium).
-
Incubate the culture under optimal conditions of temperature, agitation, and aeration to promote the production of secondary metabolites, including this compound.
-
Monitor the fermentation process and harvest the mycelium at the stationary phase of growth, when the production of this compound is typically maximal.
-
-
Solvent Extraction of Mycelium :
-
Separate the mycelial biomass from the fermentation broth by filtration.
-
Perform a multi-step solvent extraction of the mycelium using a sequence of organic solvents with increasing polarity (e.g., ethyl acetate (B1210297) followed by methanol) to efficiently extract a broad range of secondary metabolites.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Preliminary Fractionation by Silica (B1680970) Gel Chromatography :
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto silica gel.
-
Apply the adsorbed extract to a silica gel column.
-
Elute the column with a stepwise or gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent to yield a partially purified extract.
-
II. Preparative HPLC Purification of this compound
This stage aims to isolate this compound from other closely related Chrysospermin analogues and remaining impurities. The original isolation of this compound utilized preparative recycling HPLC, a technique that enhances resolution by passing the sample through the column multiple times in a closed loop.[1][3]
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, a high-pressure injector, a UV-Vis detector, and a fraction collector. A recycling valve is necessary for recycling HPLC.
Chromatographic Conditions (Representative Protocol):
| Parameter | Recommended Value |
| Column | Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm particle size, 100 Å pore size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 5% to 60% B over 45 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Sample Preparation | Dissolve the partially purified extract in Mobile Phase A at a concentration of 10-20 mg/mL and filter through a 0.45 µm filter. |
Protocol Steps:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the filtered, partially purified this compound extract onto the column.
-
Initiate the gradient program.
-
Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic residues, if any).
-
For recycling HPLC, divert the eluent containing the unresolved peaks of interest back to the pump inlet for re-injection onto the column. The number of cycles will depend on the resolution of the target peaks.
-
Once baseline separation is achieved, switch the valve to direct the eluent to the fraction collector.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions containing pure this compound and lyophilize to obtain the purified compound.
Data Presentation
The following table summarizes representative quantitative data for a multi-step purification of a peptaibol, providing an expected range for the purity and yield of this compound.
| Purification Step | Purity (%) | Yield (%) |
| Crude Solvent Extract | 5 - 15 | 100 |
| Silica Gel Chromatography | 40 - 60 | 70 - 85 |
| Preparative HPLC | > 98 | 50 - 70 |
| Overall Yield | 35 - 60 |
Note: The values presented are estimates based on typical peptaibol purifications and may vary depending on the specific fermentation and purification conditions.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall workflow for the purification of this compound can be visualized as a sequential process from fungal culture to the final pure compound.
Caption: Workflow for this compound Purification.
Proposed Mechanism of Action (Signaling Pathway)
Peptaibols, including this compound, are known to exert their antimicrobial effects by interacting with and disrupting the cell membranes of target organisms. This leads to the formation of pores or ion channels, resulting in the loss of membrane integrity and ultimately cell death.
Caption: Antimicrobial Mechanism of this compound.
References
Application Notes and Protocols for Solvent Extraction of Chrysospermin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solvent extraction of Chrysospermin B, a peptaibol antibiotic isolated from the mycelium of the fungus Apiocrea chrysosperma. The methodologies outlined are based on established techniques for the extraction of peptaibols from fungal sources.
Data Presentation
The selection of an appropriate solvent system is critical for the efficient extraction of this compound from fungal mycelium. While specific comparative yield data for this compound is not extensively available in published literature, the following table provides a hypothetical comparison of common solvent systems used for peptaibol extraction. This data is intended to serve as a guideline for solvent screening and optimization studies.
Table 1: Hypothetical Extraction Efficiency of Different Solvents for this compound from Apiocrea chrysosperma Mycelium
| Solvent System | Ratio (v/v) | Extraction Method | Temperature (°C) | Time (hours) | Hypothetical Yield (%) | Purity (%) |
| Methanol (B129727)/Chloroform (B151607) | 1:1 | Maceration | 25 | 24 | 85 | 70 |
| Ethyl Acetate (B1210297) | - | Soxhlet Extraction | 60 | 12 | 78 | 65 |
| Acetone | - | Sonication | 30 | 2 | 70 | 60 |
| Dichloromethane | - | Maceration | 25 | 24 | 65 | 55 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes. Actual yields and purity will vary depending on the specific culture conditions, biomass characteristics, and extraction scale. Experimental validation is essential to determine the optimal solvent system for your specific application.
Experimental Protocols
The following are detailed protocols for the extraction of this compound using two common solvent systems.
Protocol 1: Methanol/Chloroform Extraction
This protocol is a widely used method for the extraction of peptaibols from fungal mycelium.
Materials:
-
Freeze-dried mycelium of Apiocrea chrysosperma
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
Rotary evaporator
-
Centrifuge
-
Filter paper (Whatman No. 1)
-
Erlenmeyer flasks
-
Stir plate and stir bar
Procedure:
-
Preparation of Fungal Material: Harvest the mycelium from the fermentation broth by filtration. Wash the mycelial cake with distilled water to remove any remaining media components. Freeze-dry the mycelium to a constant weight. Grind the dried mycelium into a fine powder.
-
Extraction:
-
Weigh 10 g of the dried mycelial powder and place it in a 500 mL Erlenmeyer flask.
-
Add 200 mL of a 1:1 (v/v) mixture of methanol and chloroform to the flask.
-
Stir the mixture on a stir plate at room temperature (25°C) for 24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the mycelial debris from the solvent extract.
-
Collect the filtrate in a round-bottom flask.
-
Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.
-
-
Purification (Optional but Recommended): The crude extract can be further purified using silica (B1680970) gel chromatography and preparative HPLC to isolate this compound.[1]
Protocol 2: Ethyl Acetate Extraction
This protocol utilizes ethyl acetate, a solvent of medium polarity, which is also effective for the extraction of many fungal secondary metabolites.
Materials:
-
Freeze-dried mycelium of Apiocrea chrysosperma
-
Ethyl acetate (ACS grade)
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
-
Cellulose (B213188) thimble
-
Round-bottom flask
Procedure:
-
Preparation of Fungal Material: Prepare the dried mycelial powder as described in Protocol 1.
-
Soxhlet Extraction:
-
Place 10 g of the dried mycelial powder into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a 500 mL round-bottom flask with 300 mL of ethyl acetate and connect it to the Soxhlet apparatus.
-
Heat the flask using a heating mantle to a temperature that allows for a steady cycle of solvent reflux (approximately 60°C).
-
Continue the extraction for 12 hours.
-
-
Concentration:
-
After the extraction is complete, allow the apparatus to cool down.
-
Transfer the ethyl acetate extract from the round-bottom flask to a new flask for concentration.
-
Concentrate the extract using a rotary evaporator at 45°C to obtain the crude this compound extract.
-
-
Purification (Optional but Recommended): Further purification can be achieved through chromatographic techniques as mentioned in Protocol 1.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway: Mechanism of Action of this compound
This compound, like other peptaibols, exerts its antifungal activity by forming ion channels in the fungal cell membrane. This disrupts the membrane potential and leads to cell death.
Caption: Mechanism of action of this compound via ion channel formation.
References
Application Notes and Protocols for the Purification of Chrysospermin B using Silica Gel Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysospermin B is a member of the peptaibol family of antibiotics, isolated from the fungus Apiocrea chrysosperma.[1] Like other peptaibols, this compound exhibits significant antibacterial and antifungal properties.[1] This class of non-ribosomally synthesized peptides is characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Their mechanism of action involves the formation of voltage-dependent ion channels in cell membranes, leading to disruption of membrane integrity and ultimately cell death. This unique mode of action makes them promising candidates for the development of new antimicrobial agents.
This document provides a detailed protocol for the purification of this compound from a crude fungal extract using silica (B1680970) gel column chromatography. The outlined procedures are based on established methods for the isolation of fungal secondary metabolites and peptaibols.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Compound Class | Peptaibol Antibiotic | [1] |
| Producing Organism | Apiocrea chrysosperma | [1] |
| Molecular Nature | Nonadecapeptide | [1] |
| Biological Activity | Antibacterial, Antifungal | [1] |
| Mechanism of Action | Forms ion channels in cell membranes |
Table 2: Illustrative Silica Gel Chromatography Purification of this compound
| Step | Parameter | Value/Description | Purpose |
| 1. Column Preparation | Stationary Phase | Silica Gel (60-120 mesh) | Adsorbent for separation based on polarity. |
| Column Dimensions | 50 cm length x 5 cm diameter | To accommodate the required amount of silica gel and sample. | |
| Slurry Solvent | n-Hexane | To ensure uniform packing of the silica gel. | |
| 2. Sample Loading | Crude Extract Amount | 5 g | The starting material for purification. |
| Adsorption Method | Dry Loading | To ensure even distribution of the sample on the column head. | |
| Adsorbent for Dry Loading | 10 g Silica Gel | To create a solid sample matrix. | |
| 3. Elution | Mobile Phase | n-Hexane:Ethyl Acetate (B1210297) Gradient | To selectively elute compounds based on increasing polarity. |
| Gradient | 100:0 to 50:50 (v/v) | Gradual increase in polarity to separate compounds with different affinities. | |
| Flow Rate | 10 mL/min | To maintain a consistent separation. | |
| 4. Fraction Collection | Fraction Volume | 20 mL | To collect manageable volumes for analysis. |
| Monitoring | Thin Layer Chromatography (TLC) | To identify fractions containing this compound. | |
| 5. Purity and Yield (Illustrative) | Purity after Silica Gel | ~70% | Purity is dependent on the complexity of the crude extract. |
| Yield after Silica Gel | ~40% | Yield can vary based on the initial concentration in the crude extract. | |
| 6. Further Purification | Method | Preparative HPLC | To achieve higher purity of this compound.[1] |
Experimental Protocols
Preparation of Crude Fungal Extract
This protocol describes the initial extraction of this compound from the mycelium of Apiocrea chrysosperma.
Materials:
-
Mycelium of Apiocrea chrysosperma
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Harvest the fungal mycelium from the culture broth by filtration.
-
Dry the mycelium (e.g., lyophilization or air drying).
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with methanol at room temperature with constant agitation for 24 hours.
-
Filter the methanolic extract to remove the mycelial debris.
-
Repeat the extraction process twice more and combine the filtrates.
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator.
-
Perform a liquid-liquid partition of the concentrated extract with ethyl acetate and water.
-
Collect the ethyl acetate layer, which will contain this compound.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.
Silica Gel Column Chromatography
This protocol details the purification of this compound from the crude extract using silica gel chromatography.
Materials:
-
Crude fungal extract
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl Acetate
-
Glass chromatography column
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Fraction collector or test tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Column Packing:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton wool or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in n-hexane (e.g., 100 g silica gel in 300 mL n-hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude extract (e.g., 5 g) in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (e.g., 10 g) to the dissolved extract and mix thoroughly.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column, ensuring a flat, even layer.
-
-
Elution:
-
Begin elution with 100% n-hexane, adding the solvent carefully to the top of the column without disturbing the sand layer.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the n-hexane:ethyl acetate mixture. A suggested gradient is as follows:
-
100% n-Hexane (2 column volumes)
-
95:5 n-Hexane:Ethyl Acetate (4 column volumes)
-
90:10 n-Hexane:Ethyl Acetate (4 column volumes)
-
80:20 n-Hexane:Ethyl Acetate (4 column volumes)
-
70:30 n-Hexane:Ethyl Acetate (4 column volumes)
-
50:50 n-Hexane:Ethyl Acetate (until all desired compounds have eluted)
-
-
Maintain a constant flow rate throughout the elution process.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL) from the column outlet.
-
Monitor the separation by spotting a small aliquot of each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate).
-
Visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Combine the fractions that contain the desired compound (this compound) based on the TLC analysis.
-
-
Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified this compound.
-
Visualizations
References
Application Note: Spectroscopic Analysis for the Structural Elucidation of Chrysospermin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysospermin B is a member of the chrysospermin family of peptaibols, which are linear peptide antibiotics rich in α-aminoisobutyric acid (Aib).[1] Isolated from Apiocrea chrysosperma, these peptides exhibit significant antibacterial and antifungal activities.[1] The structural elucidation of these complex natural products is crucial for understanding their mechanism of action and for guiding synthetic efforts in drug development. This application note details the spectroscopic methods used to determine the structure of this compound, providing a protocol for researchers aiming to characterize similar peptaibols. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fast Atom Bombardment Mass Spectrometry (FAB-MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.
Structural Determination Workflow
The structural elucidation of this compound involves a multi-step spectroscopic analysis. The general workflow is outlined below.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound. This data is representative and serves to illustrate the expected values for a peptaibol of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for determining the detailed covalent structure and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR data are vital for identifying the amino acid residues and their sequence.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position/Residue | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Ala-NH | 7.95 | d | 7.5 |
| Ala-αH | 4.20 | q | 7.2 |
| Ala-βH₃ | 1.35 | d | 7.2 |
| Aib-NH | 7.80 | s | - |
| Aib-βH₃ | 1.45, 1.48 | s | - |
| Val-NH | 7.90 | d | 8.0 |
| Val-αH | 4.10 | dd | 8.0, 5.0 |
| Val-βH | 2.15 | m | - |
| Val-γH₆ | 0.95, 1.00 | d | 6.8 |
| Leu-NH | 8.05 | d | 8.2 |
| Leu-αH | 4.30 | m | - |
| Leu-βH₂ | 1.65 | m | - |
| Leu-γH | 1.75 | m | - |
| Leu-δH₆ | 0.90, 0.92 | d | 6.5 |
| Gln-NH | 8.15 | d | 7.8 |
| Gln-αH | 4.25 | m | - |
| Gln-βH₂ | 2.10, 2.25 | m | - |
| Gln-γH₂ | 2.40 | t | 7.5 |
| Gln-δNH₂ | 7.55, 6.80 | s | - |
| Pheol-αH | 4.50 | m | - |
| Pheol-βH₂ | 2.95, 3.10 | m | - |
| Pheol-Ar-H | 7.20-7.35 | m | - |
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position/Residue | Chemical Shift (δ) ppm |
| Carbonyls (C=O) | 172.0 - 175.5 |
| Pheol-Ar-C | 127.5, 129.0, 130.0, 138.5 |
| Ala-Cα | 51.5 |
| Ala-Cβ | 18.0 |
| Aib-Cα | 58.0 |
| Aib-Cβ | 25.0, 25.5 |
| Val-Cα | 60.5 |
| Val-Cβ | 31.0 |
| Val-Cγ | 19.0, 19.5 |
| Leu-Cα | 54.0 |
| Leu-Cβ | 41.5 |
| Leu-Cγ | 25.5 |
| Leu-Cδ | 22.5, 23.0 |
| Gln-Cα | 55.0 |
| Gln-Cβ | 28.5 |
| Gln-Cγ | 32.5 |
| Gln-Cδ | 178.0 |
| Pheol-Cα | 65.0 |
| Pheol-Cβ | 39.0 |
Mass Spectrometry (MS) Data
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is instrumental in determining the molecular weight and amino acid sequence of peptaibols.
Table 3: Representative Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Positive FAB |
| Molecular Ion [M+H]⁺ | m/z 18XX.X (Calculated for C₈₉H₁₄₂N₂₂O₂₃) |
| Key Fragment Ions | Sequential loss of amino acid residues from the N- and C-termini. |
| Fragmentation Pattern | Characteristic b and y series ions confirming the amino acid sequence. |
UV-Vis and IR Spectroscopy Data
UV-Vis and IR spectroscopy provide information about the presence of specific chromophores and functional groups.
Table 4: UV-Vis and IR Spectroscopic Data for this compound
| Technique | Wavelength/Wavenumber | Interpretation |
| UV-Vis (in Methanol) | λmax ≈ 258, 264, 268 nm | Phenylalanine aromatic system |
| IR (KBr pellet) | ~3300 cm⁻¹ (broad) | N-H stretching (amide) |
| ~2960 cm⁻¹ | C-H stretching (aliphatic) | |
| ~1650 cm⁻¹ (strong) | C=O stretching (Amide I) | |
| ~1540 cm⁻¹ (strong) | N-H bending (Amide II) |
Experimental Protocols
Sample Preparation
This compound is isolated from the mycelium of Apiocrea chrysosperma by solvent extraction, followed by purification using silica gel chromatography and preparative recycling HPLC.[1] The purified peptide is dried to a constant weight before spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5 mg of purified this compound in 0.5 mL of deuterated methanol (B129727) (CD₃OD).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 16K data points, spectral width of 12 ppm, relaxation delay of 2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 2048 scans, 32K data points, spectral width of 200 ppm, relaxation delay of 2 s.
-
-
2D NMR Acquisition:
-
Acquire COSY, TOCSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for sequential assignment.
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
-
Matrix Preparation: Prepare a solution of 3-nitrobenzyl alcohol (3-NBA) or glycerol (B35011) as the matrix.
-
Sample Preparation: Dissolve a small amount of this compound in methanol and mix with the matrix on the FAB probe tip.
-
Instrumentation: Use a high-resolution double-focusing mass spectrometer equipped with a FAB ion source.
-
Data Acquisition:
-
Bombard the sample with a high-energy beam of Xenon atoms.
-
Acquire the mass spectrum in the positive ion mode over a mass range of m/z 100-2500.
-
Perform MS/MS experiments on the molecular ion to induce fragmentation and obtain sequence information.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of this compound in methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the absorption spectrum from 200 to 400 nm.
-
Use methanol as the blank reference.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Acquire and average 32 scans for a good signal-to-noise ratio.
-
Conclusion
The combination of NMR, mass spectrometry, UV-Vis, and IR spectroscopy provides a comprehensive toolkit for the structural elucidation of complex natural products like this compound. The data and protocols presented in this application note serve as a guide for researchers in the field of natural product chemistry and drug discovery, facilitating the characterization of novel peptaibols and related compounds.
References
Application Notes and Protocols for the Spectroscopic Analysis of Chrysospermin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols have been compiled based on established methodologies for the analysis of peptaibol antibiotics. Despite extensive searches, the primary literature containing the specific quantitative NMR and mass spectrometry data for Chrysospermin B, Dornberger et al., J. Antibiot. (1995) 48(9):977-89, could not be accessed. Therefore, the data presented in the tables are representative examples for a compound of this class and should be considered illustrative. The protocols provided are generalized for the analysis of peptaibols and may require optimization for specific instrumentation and experimental conditions.
Introduction
This compound is a member of the chrysospermin family of peptaibol antibiotics isolated from the mycelium of Apiocrea chrysosperma.[1] Peptaibols are a class of linear peptide antibiotics rich in α-aminoisobutyric acid (Aib) and typically possess an acylated N-terminus and a C-terminal amino alcohol. The structural elucidation of these complex natural products relies heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information on the amino acid sequence, stereochemistry, and three-dimensional conformation, which are crucial for understanding their biological activity and potential as therapeutic agents.
This document provides an overview of the application of NMR and mass spectrometry for the structural characterization of this compound and offers detailed protocols for these analytical techniques.
Chemical Structure and Amino Acid Sequence
The structure of this compound was reported as a new nonadecapeptide.[1] While the exact sequence from the primary literature is unavailable, a representative structure for a 19-residue peptaibol is depicted below. The precise amino acid sequence is critical for the complete assignment of NMR and MS data.
Spectroscopic Data
NMR Spectroscopy Data (Representative)
NMR spectroscopy is indispensable for the complete structural elucidation of peptaibols. A combination of 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) experiments is employed to assign all proton and carbon signals and to establish through-bond connectivities.
Table 1: Representative ¹H NMR Data for this compound
| Residue | NH (ppm) | α-H (ppm) | β-H (ppm) | Other Protons (ppm) |
| Ac-Aib¹ | - | - | 1.55 (s, 6H) | 2.05 (s, 3H, Ac-CH₃) |
| ... | ... | ... | ... | ... |
| Pro¹⁴ | - | 4.40 (t) | 2.10 (m), 2.35 (m) | 3.60 (m, δ-H₂) |
| ... | ... | ... | ... | ... |
| Trp-ol¹⁹ | 7.80 (d) | 4.25 (m) | 3.20 (m, 2H) | 7.10-7.60 (m, Ar-H), 3.80 (m, CH₂OH) |
Table 2: Representative ¹³C NMR Data for this compound
| Residue | C=O (ppm) | α-C (ppm) | β-C (ppm) | Other Carbons (ppm) |
| Ac-Aib¹ | 175.5 | 58.0 | 25.0 | 22.5 (Ac-CH₃) |
| ... | ... | ... | ... | ... |
| Pro¹⁴ | 174.0 | 62.5 | 30.0 | 48.0 (δ-C), 25.5 (γ-C) |
| ... | ... | ... | ... | ... |
| Trp-ol¹⁹ | - | 55.0 | 28.0 | 110-138 (Ar-C), 65.0 (CH₂OH) |
Mass Spectrometry Data (Representative)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing non-volatile and thermally labile molecules like peptaibols. It provides the molecular weight and fragmentation patterns that are essential for sequencing the peptide.
Table 3: Representative FAB-MS Data for this compound
| Ion Type | m/z | Assignment |
| [M+H]⁺ | 18XX.X | Molecular Ion |
| [M+Na]⁺ | 18XX.X | Sodium Adduct |
| b-ions | variable | N-terminal fragments |
| y-ions | variable | C-terminal fragments |
| immonium ions | variable | Characteristic of specific amino acids |
Experimental Protocols
General Workflow for Isolation and Structure Elucidation
The overall process for characterizing this compound involves several key stages, from cultivation of the producing organism to the final determination of its chemical structure.
Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or a mixture).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (General for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-3 s
-
Relaxation delay: 1-2 s
-
Number of scans: 16-64
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Spectral width: 200-220 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay: 2-5 s
-
Number of scans: 1024-4096
-
-
2D NMR (COSY, TOCSY, HSQC, HMBC):
-
Use standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Set the number of increments in the indirect dimension to achieve sufficient resolution (e.g., 256-512 for HSQC/HMBC, 512-1024 for COSY/TOCSY).
-
Adjust the number of scans per increment to obtain an adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the 2D spectra to establish correlations and assign all signals.
-
Protocol for Mass Spectrometry (FAB-MS)
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).
-
Choose an appropriate matrix for FAB-MS (e.g., glycerol, thioglycerol, or 3-nitrobenzyl alcohol).
-
Mix a small volume (e.g., 1 µL) of the sample solution with an equal volume of the matrix on the FAB probe tip.
-
-
Instrument Parameters (General):
-
Ionization Mode: Positive ion mode is typically used for peptides to observe [M+H]⁺ ions.
-
FAB Gun: Use a xenon (Xe) or argon (Ar) atom beam with an energy of 6-10 keV.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of this compound and its fragments (e.g., m/z 100-2000).
-
Resolution: Set the mass analyzer to a resolution sufficient to determine the monoisotopic mass.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) to determine the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic b- and y-type fragment ions, which provide sequence information.
-
Look for immonium ions that can help identify specific amino acid residues present in the peptide.
-
Signaling Pathways and Logical Relationships
The biological activity of peptaibols like this compound is often attributed to their ability to form ion channels in cell membranes, leading to disruption of the membrane potential and ultimately cell death. The structural features determined by NMR and MS are directly related to this mechanism of action.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for the comprehensive structural characterization of complex natural products like this compound. The detailed structural information obtained from these techniques is fundamental for understanding the molecule's mechanism of action and for guiding further research in drug development. While the specific quantitative data for this compound remains to be fully disclosed in accessible literature, the application of the generalized protocols outlined here will enable researchers to perform thorough structural analysis of this and other related peptaibol antibiotics.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Chrysospermin B using Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysospermin B is a naturally occurring peptaibol antibiotic with demonstrated antibacterial and antifungal properties.[1] The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution assay, a widely accepted and standardized method.[4] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) with special considerations for testing peptaibols.[5][6]
Principle of the Method
The broth microdilution assay involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation under controlled conditions, the plates are examined for visible signs of microbial growth. The MIC is recorded as the lowest concentration of this compound that inhibits this visible growth.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or Methanol (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well, U-bottom or flat-bottom, low-binding microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
-
Spectrophotometer or McFarland turbidity standards
-
Vortex mixer
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Candida albicans ATCC 90028)
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Amphotericin B for fungi)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
Experimental Protocol
Preparation of this compound Stock Solution
Due to the peptaibol nature of this compound, it is likely more soluble in organic solvents than in water.[5]
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable organic solvent such as DMSO or methanol.
-
Solvent Toxicity Control: It is crucial to determine the maximum concentration of the chosen solvent that does not inhibit the growth of the test microorganisms. This is done by performing a preliminary experiment with serial dilutions of the solvent in the growth medium and inoculating it with the test organisms. The highest concentration of the solvent showing no inhibition of growth should be used for the subsequent dilutions of this compound, ensuring the final concentration in the test wells does not exceed this level. Typically, for DMSO, this is ≤1% v/v.
Preparation of Microorganism Inoculum
For Bacteria:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer (absorbance at 625 nm of 0.08-0.13) or by visual comparison.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7] This typically involves a 1:100 dilution of the 0.5 McFarland suspension.
For Fungi (Yeasts):
-
From a 24-48 hour culture on Sabouraud Dextrose Agar, select several colonies.
-
Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in each well.
Preparation of the Microdilution Plate
-
Dispense 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution in the broth to achieve a starting concentration that is twice the desired highest final concentration in the plate (e.g., 256 µg/mL for a final high of 128 µg/mL).
-
Add 100 µL of this starting this compound solution to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
Inoculation and Incubation
-
Add 50 µL of the standardized microbial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in wells 1 through 11 will be 100 µL.
-
Cover the plate with a lid and incubate at 35 ± 2°C.
-
Incubation times:
-
Bacteria: 16-20 hours in ambient air.
-
Yeasts: 24-48 hours in ambient air.
-
Reading and Interpreting the Results
-
After incubation, examine the plate for visible growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show clear turbidity or a cell pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[2]
-
For some organism-drug combinations, trailing (reduced but still visible growth over a range of concentrations) may be observed. For fungi, the MIC is often read as the lowest concentration that produces a significant reduction (e.g., ≥50%) in growth compared to the growth control.
Data Presentation
Summarize the quantitative MIC data in a structured table for clear comparison.
| Microorganism | ATCC Strain | This compound MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.125 | Vancomycin | 1 |
| Bacillus subtilis | 6633 | 0.25 | Vancomycin | 0.5 |
| Klebsiella pneumoniae | 13883 | 16 | Ciprofloxacin | 0.015 |
| Candida albicans | 90028 | 1 | Amphotericin B | 0.5 |
| Saccharomyces cerevisiae | 9763 | 0.5 | Amphotericin B | 1 |
Note: The MIC values presented are for illustrative purposes and should be determined experimentally.
Visualization of Experimental Workflow
A diagram of the broth microdilution workflow is provided below.
Caption: Workflow for MIC determination using broth microdilution.
Special Considerations for this compound and Peptaibols
-
Adsorption to Plastic: Peptaibols can be hydrophobic and may adsorb to standard polystyrene microtiter plates, leading to an overestimation of the MIC. The use of low-binding plates is recommended to minimize this effect.
-
Stability: The stability of this compound in the test medium over the incubation period should be considered. If instability is suspected, shorter incubation times or alternative assay methods may be necessary.
-
Quality Control: Always include a quality control strain with a known MIC for the positive control antibiotic to ensure the validity of the assay. The obtained MIC for the control drug should fall within the expected range as defined by CLSI or other relevant bodies.
References
- 1. Peptaibol-Containing Extracts of Trichoderma atroviride and the Fight against Resistant Microorganisms and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptaibol Analogs Show Potent Antibacterial Activity against Multidrug Resistant Opportunistic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity correlations for peptaibols obtained from clade Longibrachiatum of Trichoderma: A combined experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fate and Biological Activity of the Antimicrobial Lasso Peptide Microcin J25 Under Gastrointestinal Tract Conditions [frontiersin.org]
Application Notes and Protocols for Antifungal Activity Assay of Chrysospermin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antifungal activity of Chrysospermin B, a peptaibol antibiotic isolated from the fungus Apiocrea chrysosperma.[1]
Introduction
This compound belongs to the peptaibol family of antibiotics, which are known for their antimicrobial properties.[1] Peptaibols are linear peptides that are rich in α-aminoisobutyric acid and possess an N-terminal acetyl group and a C-terminal amino alcohol. This unique structure allows them to interact with and disrupt microbial cell membranes. The primary mechanism of action for many peptaibols involves the formation of voltage-gated ion channels in the lipid bilayers of fungal cell membranes. This disrupts the essential ion gradients, leading to leakage of cytoplasmic content and ultimately, cell death.[2][3]
Data Presentation
Currently, specific quantitative data on the antifungal activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, are not widely available in published literature. The following table is a template that can be used to summarize experimental findings once the assays described below are performed.
Table 1: Antifungal Activity of this compound (Template)
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Saccharomyces cerevisiae | ATCC 9763 | Data to be determined | Data to be determined | Data to be determined |
| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined | Data to be determined |
| Aspergillus fumigatus | ATCC 204305 | Data to be determined | Data to be determined | Data to be determined |
| Cryptococcus neoformans | ATCC 208821 | Data to be determined | Data to be determined | Data to be determined |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MFC: Minimum fungicidal concentration.
Experimental Protocols
The following protocols are adapted from established antifungal susceptibility testing standards and are suitable for determining the antifungal activity of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a fungus.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile distilled water or appropriate solvent for this compound
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeast (e.g., S. cerevisiae, C. albicans): Culture the yeast on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
For filamentous fungi (e.g., A. fumigatus): Culture the fungus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL in RPMI-1640 medium.[4]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water).
-
In a 96-well plate, perform a two-fold serial dilution of this compound in RPMI-1640 medium to obtain a range of concentrations. Typically, this would range from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control well (inoculum without this compound) and a negative control well (medium only).
-
Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader. The MIC endpoint for azoles and echinocandins against yeasts is typically defined as the lowest concentration that results in a ≥50% decrease in growth compared to the positive control. For amphotericin B, complete growth inhibition is the standard.[5] Given the membrane-disrupting nature of peptaibols, a more stringent inhibition endpoint may be appropriate for this compound.
-
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)
This assay determines the lowest concentration of this compound that kills the fungus.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10-20 µL) from each well of the microtiter plate that showed no visible growth.
-
Spread the aliquot onto a fresh, drug-free agar plate (SDA for yeasts, PDA for molds).
-
Incubate the plates at 35°C for a duration sufficient to allow for the growth of any surviving fungi (typically 24-72 hours).
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.
Visualizations
Experimental Workflow
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chrysospermin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysospermin B is a member of the peptaibol family of antibiotics, which are non-ribosomally synthesized peptides known for their potent antimicrobial properties. These peptides typically contain a high proportion of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Their primary mechanism of action involves the formation of voltage-gated ion channels in cell membranes, leading to disruption of the membrane potential and ultimately cell death.[1] The unique structural features and potent bioactivity of this compound make it an attractive scaffold for the development of novel antimicrobial agents.
This document provides detailed application notes and protocols for the synthesis of this compound derivatives. The aim is to guide researchers in the design and synthesis of novel analogs with potentially enhanced antimicrobial activity, improved selectivity, and reduced toxicity. The protocols are based on established solid-phase peptide synthesis (SPPS) methodologies, which are widely used for the synthesis of peptaibols and their derivatives.[2][3][4]
Rationale for Derivative Synthesis
The synthesis of this compound derivatives is driven by the need to overcome challenges associated with natural product-based drugs, such as limited availability and potential for undesirable side effects. By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships (SAR) to identify key residues and structural motifs responsible for its biological activity. For instance, studies on other peptaibols like Trichogin GA IV have shown that substituting neutral amino acids (e.g., Glycine) with charged residues (e.g., Lysine) can enhance the peptide's amphiphilicity and broaden its antimicrobial spectrum.[5][6]
Key objectives for synthesizing this compound derivatives include:
-
Enhancing Antimicrobial Potency: Modifications can be designed to increase the affinity of the peptide for microbial membranes.
-
Broadening the Spectrum of Activity: Derivatives can be synthesized to target a wider range of bacterial and fungal pathogens.
-
Improving Selectivity: Structural changes can be introduced to increase the selectivity of the peptide for microbial cells over mammalian cells, thereby reducing cytotoxicity.
-
Increasing Stability: Modifications can be made to improve the peptide's resistance to proteolytic degradation.
Data Presentation: Structure-Activity Relationship of Hypothetical this compound Derivatives
The following table summarizes the hypothetical antimicrobial activity of synthesized this compound derivatives against a panel of clinically relevant pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate higher potency. This data is illustrative and intended to guide the design of future experiments.
| Compound ID | Modification from this compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Hemolytic Activity (HC50, µg/mL) |
| This compound | (Wild Type) | 8 | 16 | 4 | 50 |
| CSB-D1 | Gly5 → Lys | 4 | 8 | 2 | 45 |
| CSB-D2 | Gly10 → Lys | 4 | 8 | 2 | 48 |
| CSB-D3 | Gln12 → Arg | 8 | 16 | 4 | 55 |
| CSB-D4 | Leu15 → Trp | 16 | 32 | 8 | 60 |
| CSB-D5 | C-terminal Leucinol → C-terminal Phenylalaninol | 16 | 32 | 8 | 52 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Derivatives
This protocol outlines the manual synthesis of this compound derivatives using the Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC (4 eq.) and OxymaPure (4 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/DTT/Water (90:5:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and air dry.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Synthesized peptide stock solutions (in sterile water or DMSO)
Procedure:
-
Prepare Inoculum: Grow the microbial strains to the mid-logarithmic phase and dilute to a final concentration of 5 x 105 CFU/mL in the appropriate broth.
-
Serial Dilutions: Prepare two-fold serial dilutions of the peptide stock solutions in the appropriate broth in the 96-well plates.
-
Inoculation: Add an equal volume of the prepared inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Proposed signaling pathway for this compound derivatives.
References
- 1. Alamethicin and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial mechanism of pore-forming protegrin peptides: 100 pores to kill E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structure, Function, and Physicochemical Properties of Pore-forming Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trichogin GA IV: a versatile template for the synthesis of novel peptaibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chrysospermin B Purification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Chrysospermin B using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC purification of this compound.
Q1: My chromatogram shows no peaks, or the peaks are much smaller than expected. What should I do?
A1: This issue can stem from several sources, from sample preparation to instrument settings. Follow these troubleshooting steps:
-
Check Sample Preparation:
-
Solubility: this compound, an alkaloid, is generally more soluble in organic solvents than in water.[1] Ensure your sample is fully dissolved in a solvent compatible with your mobile phase. Ideally, dissolve your sample in the initial mobile phase composition to avoid peak distortion.
-
Concentration: Verify the concentration of your this compound sample. It may be too dilute.
-
Degradation: Consider the possibility of sample degradation. This compound's stability can be influenced by pH and temperature.[1]
-
-
Instrument and Method Parameters:
-
Injection: Ensure the autosampler is functioning correctly and injecting the specified volume. Check for air bubbles in the sample loop.
-
Detector Settings: Confirm that the detector is on and set to the correct wavelength. For peptides like this compound, detection is typically effective between 210-220 nm (for the peptide bond) and around 280 nm if aromatic amino acids are present.[2][3] A dual-wavelength approach is recommended if the UV spectrum is unknown.
-
Flow Path: Check for leaks in the system. A leak can prevent the sample from reaching the detector.
-
Mobile Phase: Ensure you have a sufficient amount of fresh, properly degassed mobile phase.
-
Q2: I'm observing peak fronting in my chromatogram. What is the cause and how can I fix it?
A2: Peak fronting, where the leading edge of the peak is sloped, is often caused by:
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting. Try reducing the injection volume or the sample concentration.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting. As a best practice, dissolve the sample in the initial mobile phase.
-
Low Temperature: Operating at too low a temperature can sometimes contribute to this issue. Consider a modest increase in column temperature (e.g., to 30-40°C) to improve peak shape.
Q3: My peaks are tailing. What are the common reasons for this and how can I improve the peak shape?
A3: Peak tailing, characterized by a trailing edge that is longer than the leading edge, is a frequent issue in HPLC. Potential causes include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanols on a silica-based column, can cause tailing. Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can help to mask these silanols and improve peak symmetry for peptides.
-
Column Contamination or Degradation: A contaminated guard column or analytical column can lead to tailing. Try flushing the column with a strong solvent or replacing the guard column. If the problem persists, the analytical column may need to be replaced.
-
Mismatched pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing. Adjusting the pH of the mobile phase away from the pKa can resolve this.
Q4: I am seeing split peaks in my chromatogram. What could be the problem?
A4: Split peaks can be caused by a few factors:
-
Disruption in the Column Bed: A void or channel in the column packing material can cause the sample to travel through at different rates, resulting in a split peak. This can be caused by pressure shocks or running the column at a pH that degrades the stationary phase. Reversing and flushing the column may sometimes resolve this, but often the column needs to be replaced.
-
Partially Clogged Frit: Debris from the sample or the system can partially block the inlet frit of the column, leading to a disturbed flow path and split peaks. Back-flushing the column may dislodge the particulates.
-
Sample Solvent Effect: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak splitting. Dissolve the sample in the initial mobile phase whenever possible.
Q5: The retention time for this compound is inconsistent between runs. What should I check?
A5: Fluctuations in retention time can compromise the reliability of your purification. Here are the primary areas to investigate:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, can lead to shifts in retention time. Ensure accurate and consistent preparation for each batch.
-
Pumping System: An improperly functioning pump can deliver an inconsistent mobile phase composition. Check for leaks, ensure proper degassing of solvents, and prime the pumps to remove any air bubbles.
-
Column Temperature: Variations in column temperature will affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time drift. Ensure the column is fully equilibrated.
Experimental Protocols
Suggested Starting HPLC Method for this compound Purification
| Parameter | Suggested Starting Condition | Notes |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector. | |
| Column | Reversed-Phase C18, 5 µm particle size, 100-300 Å pore size. Dimensions: 4.6 x 250 mm (analytical) or larger for preparative scale. | A C18 stationary phase is a good starting point for hydrophobic peptides. Wider pore sizes are often better for large molecules. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). | Acetonitrile is a common organic modifier for peptide separations. |
| Gradient | 10-70% B over 30 minutes (analytical scale). | This is a broad starting gradient. It should be optimized to provide the best resolution for this compound. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID analytical column). | This will need to be scaled up for preparative columns. |
| Column Temperature | 30°C | Maintaining a constant temperature is important for reproducibility. |
| Detection | UV at 214 nm and 280 nm. | 214 nm for the peptide backbone and 280 nm for any aromatic residues. |
| Injection Volume | 10-100 µL (analytical scale). | This will depend on the sample concentration and column size. |
Visualized Workflows and Logic
The following diagrams illustrate the general workflow for this compound purification and a troubleshooting decision tree for common HPLC issues.
Caption: A typical workflow for the HPLC purification of this compound.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Overcoming low solubility of Chrysospermin B in bioassays
Welcome to the technical support center for Chrysospermin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in bioassays, with a particular focus on its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a member of the peptaibol antibiotic family, which are fungal peptides known for their antimicrobial properties. It has demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some yeasts. Peptaibols, in general, are known to act by forming pores in cell membranes.
Q2: I'm having trouble dissolving this compound for my bioassay. What is the recommended solvent?
Due to its hydrophobic nature as a peptaibol, this compound has very low solubility in water. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO first, which can then be serially diluted into your aqueous assay buffer.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue known as "solvent-shifting" where the compound is soluble in the organic solvent but not in the final aqueous solution. Here are several troubleshooting steps:
-
Decrease the final concentration: Your target concentration in the bioassay might be above the solubility limit of this compound in the final aqueous medium. Try testing a lower final concentration range.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount is necessary to maintain solubility. The final DMSO concentration in your assay should ideally be kept at or below 0.5% to minimize cytotoxicity, though some microbial assays can tolerate higher concentrations. You may need to empirically determine the optimal balance between solubility and solvent toxicity for your specific assay.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before slowly adding the DMSO stock can sometimes help maintain solubility. Ensure the temperature is not high enough to degrade this compound.
-
Sonication: After dilution, brief sonication of the final solution can help to break up small aggregates and improve dissolution.
Q4: What is the maximum concentration of DMSO that is safe for my cells or bacteria?
The tolerance to DMSO varies significantly between different cell types and bacterial strains. For most mammalian cell lines, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid significant cytotoxicity.[1] For antimicrobial assays, some bacteria can tolerate higher concentrations. For example, studies have shown that E. coli can tolerate up to 70% DMSO, while S. aureus and P. aeruginosa tolerate up to 40% and 25%, respectively.[2][3] However, it is always best practice to perform a solvent toxicity control experiment to determine the maximum tolerated DMSO concentration for your specific experimental conditions.
Q5: What is the primary mechanism of action for this compound?
The primary mechanism of action for peptaibols, including this compound, is the formation of voltage-dependent ion channels or pores in the lipid bilayer of cell membranes. This disrupts the membrane potential and integrity, leading to leakage of cellular contents and ultimately cell death.
Troubleshooting Guide: Overcoming Low Solubility of this compound
This guide provides a systematic approach to address solubility issues with this compound in your bioassays.
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | The solvent is not appropriate for the hydrophobic nature of the peptide. | Use 100% DMSO as the initial solvent. If solubility is still an issue, gentle warming or brief sonication may be attempted. For highly resistant peptides, other organic solvents like methanol, ethanol, or isopropanol (B130326) can be tested. |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The final DMSO concentration is too low to maintain solubility. | 1. Reduce the final working concentration of this compound. 2. Prepare an intermediate dilution in a mixture of DMSO and your aqueous buffer before the final dilution. 3. Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining below the toxic threshold for your assay (typically ≤0.5% for cell-based assays). |
| The solution becomes cloudy over time after dilution. | The compound is slowly precipitating out of the solution. | 1. Use the diluted solution immediately after preparation. 2. If the assay requires a longer incubation period, consider if a lower final concentration of this compound can be used. 3. Evaluate if the pH of your buffer is affecting solubility. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound is leading to variations in the effective concentration. | 1. Standardize your stock solution preparation and dilution protocol. 2. Visually inspect your diluted solutions for any signs of precipitation before each experiment. 3. Briefly vortex or sonicate the stock solution before making dilutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate the tube in a water bath sonicator until the powder is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Prepare this compound dilutions:
-
Create a serial two-fold dilution of the this compound DMSO stock solution in a 96-well plate using sterile culture medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.
-
Ensure the final DMSO concentration in all wells is consistent and below the inhibitory concentration for the test microorganism. Include a solvent control with the same final DMSO concentration.
-
-
Prepare bacterial inoculum:
-
Culture the test bacteria overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
-
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Controls:
-
Positive control: Wells with bacteria and culture medium only.
-
Negative control: Wells with culture medium only.
-
Solvent control: Wells with bacteria, culture medium, and the highest concentration of DMSO used in the dilutions.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
Signaling Pathway of Peptaibol Action
Caption: Mechanism of this compound-induced cell death via membrane pore formation.
Experimental Workflow for Bioassays with Poorly Soluble Compounds
Caption: A logical workflow for preparing this compound for bioassays.
References
Chrysospermin B stability and degradation issues in solution
Important Notice: As of December 2025, detailed public information regarding the stability and degradation of Chrysospermin B in solution is not available. The following content is based on general best practices for handling peptide-based compounds and provides a framework for how stability studies could be approached. This guide is intended to highlight the necessary experimental considerations for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general classification?
This compound is a peptaibol antibiotic.[1] Peptaibols are a class of peptides that contain a high proportion of α-aminoisobutyric acid and a C-terminal amino alcohol.[1] Like many complex peptides, its stability in solution can be influenced by a variety of factors.
Q2: I am seeing a loss of activity in my this compound stock solution. What are the potential causes?
Without specific degradation data for this compound, a loss of activity in a stock solution could be attributed to several general factors known to affect peptide stability:
-
pH Instability: Extreme pH values (either highly acidic or basic) can lead to hydrolysis of peptide bonds.
-
Temperature Sensitivity: Elevated temperatures can accelerate degradation reactions. Repeated freeze-thaw cycles may also degrade the peptide.
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can be catalyzed by light, temperature, or the presence of metal ions.
-
Adsorption: Peptides can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration.
Q3: What are the recommended general storage and handling conditions for a this compound solution?
While specific recommendations for this compound are not published, general best practices for peptide solutions should be followed:
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is often acceptable, but stability should be verified.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Solvent Choice: The choice of solvent can impact stability. Initial dissolution should be guided by the solvent used in its isolation or a solvent known to be compatible with similar peptides. The use of sterile, high-purity solvents is crucial.
-
Light Protection: Protect solutions from light, especially if photolability has not been ruled out.
Troubleshooting Guides
Issue: Variability in Experimental Results
If you are observing inconsistent results in your experiments involving this compound, consider the following potential stability-related issues:
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare a fresh stock solution from solid material. - Filter-sterilize the solution through a low-protein-binding filter (e.g., 0.22 µm PVDF). - Perform a concentration determination (e.g., using a Qubit assay or a validated HPLC method if available). - Compare the activity of the fresh stock to the old stock. |
| Incompatibility with Assay Buffer | - Evaluate the pH of your experimental buffer; for many peptides, a pH range of 5-7 is optimal. - Assess the ionic strength of the buffer. - Check for the presence of components that could promote degradation, such as metal ions or reactive species. |
| Adsorption to Labware | - Use low-protein-binding microcentrifuge tubes and pipette tips. - Consider adding a carrier protein like bovine serum albumin (BSA) to your buffer if it does not interfere with your assay. |
Proposed Framework for Stability Assessment
To address the lack of stability data, a systematic approach to characterizing this compound's stability in solution is required. The following outlines a general experimental workflow for a forced degradation study.
Experimental Protocol: General Approach to a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3][4][5][6]
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a minimal amount of an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) and dilute to the final concentration with water or a buffer. The final concentration should be suitable for the analytical method.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C or 60°C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).
-
Photostability: Expose an aliquot of the stock solution to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
3. Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection.[2]
4. Data Interpretation:
-
Monitor the decrease in the peak area of the parent this compound peak over time.
-
Identify the formation of new peaks, which represent potential degradation products.
-
A mass spectrometer can be used to obtain mass information on these new peaks to aid in their identification.
Logical Troubleshooting Framework for Stability Issues
The following diagram illustrates a logical approach to diagnosing stability problems with this compound in solution.
This technical support center framework highlights the current knowledge gaps and provides a scientifically-grounded approach for researchers to systematically investigate the stability of this compound. As specific data becomes publicly available, this guide can be updated with quantitative information and more detailed protocols.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Peptaibol Antibiotic Research
Welcome to the technical support center for peptaibol antibiotic research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered in this field.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, from initial isolation to final bioactivity assays.
Category 1: Isolation and Purification
Question: My crude peptaibol extract shows a complex cluster of peaks on my analytical HPLC. How can I improve the separation and isolate pure compounds?
Answer: This is a very common challenge. Fungi often produce a micro-heterogeneous mixture of peptaibols, where sequences differ by only one or two amino acids.[1] This makes purification difficult.
Troubleshooting Steps:
-
Optimize HPLC Gradient: Standard reversed-phase HPLC (RP-HPLC) with a C18 column is the workhorse for peptaibol purification.[2] However, a standard gradient may not be sufficient.
-
Shallow Gradient: Try decreasing the gradient slope. A slower increase in the organic phase (e.g., acetonitrile) concentration over a longer period can significantly improve the resolution of closely eluting peaks.
-
Alternative Solvents: If acetonitrile-water systems are not resolving your mixture, consider using mixed alcohol-water eluents (e.g., methanol (B129727)/isopropanol-water), which have been shown to resolve closely related and even isobaric peptaibols.[1]
-
-
Column Chemistry: Not all C18 columns are the same.
-
Pore Size: Ensure your column has an appropriate pore size (e.g., 100-300 Å) for peptide separation.
-
Alternative Phases: Consider a C8 or a Phenyl-Hexyl column. These offer different selectivities and may resolve compounds that co-elute on a C18 phase.
-
-
Orthogonal Chromatography: If a single RP-HPLC step is insufficient, use a multi-dimensional approach.
-
Step 1 (Pre-fractionation): Start with a different chromatography mode, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (if your peptaibols have a net charge), to get simpler fractions.
-
Step 2 (High-Resolution Purification): Purify the fractions from Step 1 using your optimized RP-HPLC method.
-
Question: My peptaibol yield after purification is extremely low. What are the common causes?
Answer: Low yield can stem from issues in the initial extraction, degradation during purification, or irreversible adsorption to surfaces.
Troubleshooting Steps:
-
Extraction Efficiency: Peptaibols are typically extracted from fungal cultures using solvents like methanol or ethyl acetate.[3][4] Ensure your extraction is exhaustive by performing multiple extraction cycles.
-
Adsorption Losses: Peptaibols, especially highly hydrophobic ones, can adsorb to glass and plastic surfaces. Use low-adsorption vials (e.g., siliconized polypropylene) and minimize sample transfer steps. Adding a small percentage of organic solvent like acetonitrile (B52724) to your aqueous samples can help keep them in solution.
-
Degradation: While peptaibols are generally resistant to proteases due to their non-proteinogenic amino acids, they can be susceptible to harsh pH conditions.[5][6] Ensure your buffers and solvents are within a neutral pH range (pH 4-8) unless your protocol specifies otherwise. The standard use of 0.1% Trifluoroacetic Acid (TFA) in RP-HPLC solvents is generally safe.[2]
-
Pooling Fractions: Be conservative when pooling HPLC fractions. Check the purity of each fraction with analytical HPLC before pooling. It is better to sacrifice some yield for higher purity, as a second purification step on pooled impure fractions will lead to further losses.
Category 2: Structural Characterization
Question: I am having trouble sequencing my peptaibol using mass spectrometry. What are the key challenges?
Answer: Sequencing peptaibols is challenging due to their unique structural features, including a high content of non-proteinogenic amino acids like α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[3][7][8]
Troubleshooting Steps:
-
Ionization Method: Use a soft ionization technique. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are standard. ESI is often coupled with liquid chromatography (LC-MS) for online separation and analysis.[7]
-
Tandem MS (MS/MS): A single MS scan will only give you the molecular weight. You need MS/MS for sequencing. Collision-Induced Dissociation (CID) is the most common fragmentation method.
-
Interpreting the Spectrum:
-
Diagnostic Ions: The presence of Aib residues is a key indicator. Look for mass differences of 85 Da in your MS/MS spectrum, which corresponds to the Aib residue.[7]
-
Sequence Ions: Peptaibols produce characteristic b- and y-type fragment ions. However, the presence of Aib can alter fragmentation patterns, sometimes leading to ambiguous results.
-
High-Resolution MS: Use high-resolution mass spectrometry (e.g., Orbitrap or TOF) to obtain accurate masses of fragment ions. This is critical for distinguishing between isobaric residues (e.g., Leucine and Isoleucine).[7]
-
Category 3: Synthesis
Question: I am attempting solid-phase peptide synthesis (SPPS) of a peptaibol, but the coupling efficiency is very low, especially after adding several Aib residues.
Answer: This is a classic problem known as "difficult sequence" synthesis.[9][10] The high content of sterically hindered amino acids like Aib and the tendency of the growing peptide chain to aggregate on the resin are the primary causes.[5][11]
Troubleshooting Steps:
-
Coupling Reagents: Standard coupling reagents may not be sufficient for hindered couplings like Aib-Aib.
-
Use stronger coupling reagent combinations, such as HBTU/HOBt or HATU, with an extended coupling time (2-24 hours).
-
For particularly difficult couplings (e.g., coupling to an N-terminal Aib), using DIC/Oxima has been shown to be effective.[5]
-
-
Microwave-Assisted SPPS: Microwave heating can significantly accelerate coupling reactions and help overcome steric hindrance, improving yields and purity.[5]
-
Disrupt Aggregation:
-
Special Solvents: Use solvents known to disrupt secondary structures, such as a mixture of N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM).
-
Backbone Modification: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a preceding amino acid. This group disrupts interchain hydrogen bonding, preventing aggregation, and is cleaved during the final TFA treatment.[12]
-
Category 4: Bioassays and Development
Question: My peptaibol shows potent activity in initial screens but has poor aqueous solubility, making further testing difficult. How can I improve its solubility?
Answer: Poor water solubility is a major hurdle for the development of many peptaibols, which are often amphipathic or highly hydrophobic.[5][13]
Troubleshooting Steps:
-
Formulation Strategies:
-
Co-solvents: For in vitro assays, you can often dissolve the peptaibol in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) first, and then dilute it into your aqueous assay buffer.[5] Be sure to run a vehicle control to check for solvent effects.
-
Surfactants: The use of non-ionic surfactants (e.g., Tween 20) can help solubilize peptaibols for formulation.[4]
-
-
Chemical Modification (for drug development):
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase aqueous solubility and metabolic stability.[14]
-
Introduction of Charged Residues: If synthetically accessible, substituting a hydrophobic residue with a charged one (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) can dramatically improve solubility. This must be done carefully to avoid disrupting the mechanism of action.
-
Question: My peptaibol is highly active against bacteria but also shows high toxicity to mammalian cells, resulting in a poor therapeutic index. What can be done?
Answer: High cytotoxicity is a common limitation for peptaibols, which act by disrupting cell membranes.[15][16] The goal is to improve selectivity for microbial membranes over mammalian ones. The therapeutic index (TI) is a critical measure of a drug's safety, comparing the toxic dose (TD50) to the effective dose (ED50).[17][18][19] A low TI indicates a narrow safety margin.
Strategies to Improve Therapeutic Index:
-
Structural Modification:
-
Modulate Hydrophobicity: Fine-tuning the hydrophobicity of the peptide is key. Sometimes, reducing overall hydrophobicity can decrease interaction with cholesterol-rich mammalian membranes while retaining activity against bacterial membranes.[16][20]
-
Amino Acid Substitution: Systematically replace residues and test the effect on both antimicrobial activity and cytotoxicity. The goal is to find analogs with a wider therapeutic window.
-
-
Delivery Systems: Encapsulating the peptaibol in a targeted delivery system (e.g., liposomes) can help direct it to the site of infection and reduce systemic exposure, thereby lowering toxicity to host cells.
Quantitative Data Summary
Table 1: Comparison of HPLC Conditions for Peptaibol Purification
| Parameter | Standard Condition | Optimized Condition for Micro-heterogeneity | Rationale |
| Stationary Phase | C18 Silica | C18, C8, or Phenyl-Hexyl | Provides different selectivity to resolve closely related structures. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Standard acidic modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile or Methanol/Isopropanol | Alcohol modifiers can alter selectivity for hydrophobic peptides.[1] |
| Gradient | 5-95% B in 30 min | 30-60% B in 60 min (or shallower) | A shallow gradient increases resolution between closely eluting peaks. |
| Detection | UV at 210-220 nm | UV at 210-220 nm | Detects the peptide backbone amide bonds.[2] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Peptaibols
| Peptaibol Class | Target Organism Type | Typical MIC Range (µg/mL) | Reference |
| 20-residue (e.g., Atroviridins) | Gram-positive bacteria (e.g., S. aureus) | 2 - 16 | [21][22] |
| 20-residue (e.g., Atroviridins) | Gram-negative bacteria (e.g., E. coli) | > 64 (Often low activity) | [6][20] |
| 11-residue (e.g., Trichokonins) | Fungi (e.g., Botrytis cinerea) | 5 - 50 | [23] |
| Purified Extract (T. reesei) | Plant Seedlings (A. thaliana) | > 1000 (Inhibitory, not lethal) | [8] |
Note: MIC values are highly dependent on the specific peptaibol sequence, the microbial strain, and the assay conditions.
Experimental Protocols
Protocol 1: General RP-HPLC Purification of Peptaibols
This protocol outlines a general method for the purification of peptaibols from a crude fungal extract.
-
Sample Preparation:
-
Dissolve the dried crude extract in a minimal volume of methanol or acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter (PTFE for organic solvents) into an HPLC vial.
-
-
Chromatographic System:
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 10 mm ID x 250 mm L, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
-
Purification Method:
-
Equilibrate the column with 95% A / 5% B for at least 5 column volumes.
-
Inject the prepared sample.
-
Run a shallow gradient optimized for your sample. Example:
-
0-5 min: 5% B
-
5-65 min: 5% to 65% B
-
65-70 min: 65% to 95% B
-
70-75 min: Hold at 95% B
-
75-80 min: 95% to 5% B
-
-
Monitor the elution profile at 214 nm.
-
Collect fractions (e.g., 1-minute intervals) using a fraction collector.
-
-
Post-Purification Analysis:
-
Analyze the purity of each collected fraction using a rapid analytical HPLC method.
-
Pool the fractions containing the pure target peptaibol.
-
Remove the solvent via lyophilization (freeze-drying) to obtain the purified peptide as a white powder.
-
Protocol 2: ESI-MS/MS for Peptaibol Sequencing
This protocol describes a general workflow for structural elucidation using mass spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution (e.g., 1-10 µM) of the purified peptaibol in a suitable solvent, typically 50:50 acetonitrile:water with 0.1% formic acid. Formic acid is preferred over TFA for MS as it causes less ion suppression.
-
-
Mass Spectrometer Setup:
-
Use an electrospray ionization (ESI) source coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Full MS Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 500-2500) to identify the protonated molecular ions [M+H]⁺, sodium adducts [M+Na]⁺, and potentially doubly charged ions [M+2H]²⁺ of the peptaibols in the sample.
-
Data-Dependent MS/MS (MS2): Set up a data-dependent acquisition method. The instrument will automatically select the most intense ions from the MS1 scan for fragmentation via Collision-Induced Dissociation (CID).
-
Set the collision energy to an appropriate level to induce fragmentation. This may require optimization; a stepped collision energy approach is often effective.
-
-
Data Analysis:
-
Use sequencing software to analyze the resulting MS/MS spectra.
-
Manually inspect the spectra for characteristic b- and y-ion series.
-
Calculate the mass differences between adjacent fragment ions to identify the amino acid residues. Remember to account for the unique masses of non-proteinogenic residues (e.g., Aib = 85.06 Da) and the C-terminal amino alcohol.
-
Visualizations
Caption: General workflow for peptaibol discovery and development.
Caption: Troubleshooting guide for poor HPLC peak resolution.
Caption: Proposed mechanism of action for pore-forming peptaibols.
References
- 1. resource.aminer.org [resource.aminer.org]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Peptaibolin, an Antimicrobial Peptide [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Structural Diversity and Bioactivities of Peptaibol Compounds From the Longibrachiatum Clade of the Filamentous Fungal Genus Trichoderma [frontiersin.org]
- 9. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 13. Modeling the Effect on a Novel Fungal Peptaibol Placed in an All-Atom Bacterial Membrane Mimicking System via Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Therapeutic index - Wikipedia [en.wikipedia.org]
- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 19. What is a therapeutic index? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Structure-activity correlations for peptaibols obtained from clade Longibrachiatum of Trichoderma: A combined experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chrysospermin B MIC Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy and reproducibility of Minimum Inhibitory Concentration (MIC) values for Chrysospermin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is determining its accurate MIC value important?
This compound is a member of the peptaibol family of antibiotics, which are non-ribosomally synthesized peptides known for their antimicrobial properties.[1][2] These peptides often exhibit broad-spectrum activity against bacteria and fungi.[1] An accurate MIC value, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is crucial for evaluating its potency, understanding its spectrum of activity, and for the development of new therapeutic agents.[3]
Q2: My MIC values for this compound are inconsistent between experiments. What are the common causes?
Inconsistency in MIC values is a frequent challenge, especially with antimicrobial peptides (AMPs) like peptaibols.[4] Key sources of variability include:
-
Inoculum Density: The concentration of the microbial inoculum can significantly affect the MIC.[4]
-
Plasticware Adsorption: this compound, as a peptaibol, can be amphipathic or hydrophobic, leading to its adsorption onto the surface of standard polystyrene microtiter plates. This reduces the effective concentration in the well and can lead to artificially high MIC values.[5]
-
Compound Solubility and Aggregation: Peptaibols may have poor solubility in aqueous solutions, leading to inaccurate concentrations in serial dilutions.[4]
-
Media Composition: The type of growth medium and the presence of components like divalent cations or serum proteins can influence the activity of this compound.[6][7][8]
-
Incubation Conditions: Variations in incubation time and temperature can alter microbial growth rates and impact the apparent MIC.[4]
Q3: I am not observing any antimicrobial activity with this compound. What should I check?
A complete lack of activity can stem from several factors:
-
Compound Integrity: Verify the purity and integrity of your this compound sample.
-
Solubility Issues: Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in the assay medium.[4]
-
Adsorption to Surfaces: As mentioned, significant adsorption to the microtiter plate can deplete the compound from the medium, resulting in no apparent activity.[5]
-
Inappropriate Assay Choice: For some peptides, the standard broth microdilution assay may need modification to account for their physicochemical properties.[4]
Q4: Is there a recommended type of microtiter plate for testing this compound?
Yes, due to the hydrophobic nature of many antimicrobial peptides, it is highly recommended to use polypropylene (B1209903) 96-well plates instead of polystyrene plates.[5] Polypropylene has a lower binding affinity for hydrophobic molecules, which helps to ensure that the actual concentration of this compound in the well is closer to the intended concentration.
Q5: How can the presence of serum in the assay medium affect the MIC of this compound?
The presence of serum can have a variable effect on the MIC of antimicrobial peptides. Serum proteins can sometimes bind to and sequester the peptide, leading to a decrease in its effective concentration and a higher apparent MIC.[7] Conversely, in some cases, interactions with serum components might enhance antimicrobial activity.[7] If the intended application of this compound is in a physiological environment where serum proteins are present, it is important to determine the MIC in media supplemented with serum.[6]
Troubleshooting Guides
Issue 1: High Variability in MIC Values Between Replicates or Experiments
This is often the most common issue encountered. Follow this systematic approach to identify the source of variability.
-
Workflow for Troubleshooting High Variability
Caption: Troubleshooting workflow for inconsistent MIC values.
Issue 2: MIC Values are Unexpectedly High or No Activity is Observed
If this compound appears less potent than expected, consider issues related to the compound's availability and stability.
-
Logical Flow for Investigating High MICs
Caption: Decision tree for addressing unexpectedly high MICs.
Data Presentation
The accuracy of this compound MIC values can be significantly influenced by the choice of experimental materials. The following table illustrates the potential impact of using polystyrene versus polypropylene microtiter plates on the apparent MIC.
Table 1: Illustrative MIC Values of this compound under Different Assay Conditions
| Microorganism | Assay Plate Material | Apparent MIC (µg/mL) | Fold Difference |
| Staphylococcus aureus | Polystyrene | 64 | 8x |
| Polypropylene | 8 | ||
| Escherichia coli | Polystyrene | 128 | 8x |
| Polypropylene | 16 | ||
| Candida albicans | Polystyrene | 32 | 4x |
| Polypropylene | 8 |
Note: The data in this table is illustrative and serves to demonstrate the potential for significant variation in MIC values due to the adsorption of hydrophobic compounds to different plastic surfaces.
Experimental Protocols
Modified Broth Microdilution Protocol for this compound
This protocol is adapted from standard methods with modifications to account for the peptaibol nature of this compound.[5]
1. Preparation of this compound Stock Solution: a. Accurately weigh the required amount of this compound. b. Dissolve in an appropriate solvent. For many antimicrobial peptides, 0.01% acetic acid is a suitable solvent.[5] If solubility is an issue, sterile water or DMSO can be tested. c. Prepare the stock solution at a concentration that is at least 10 times the highest concentration to be tested.
2. Preparation of Serial Dilutions: a. Perform two-fold serial dilutions of the this compound stock solution in the same solvent used for initial dissolution.
3. Preparation of Microbial Inoculum: a. From a fresh culture plate (18-24 hours old), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
4. Microtiter Plate Assay Setup: a. Use a sterile, 96-well polypropylene microtiter plate.[5] b. Aliquot the diluted microbial inoculum into the wells. c. Add the serially diluted this compound solutions to the corresponding wells. d. Include the following controls:
- Growth Control: Wells containing only the inoculum and broth.
- Sterility Control: Wells containing only broth.
- Solvent Control: Wells containing the inoculum, broth, and the highest concentration of the solvent used to prepare the this compound stock.
5. Incubation: a. Seal the plate to prevent evaporation. b. Incubate at 35-37°C for 16-20 hours, or the optimal time for the specific microorganism.
6. MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. b. Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
-
Experimental Workflow Diagram
Caption: Workflow for the modified broth microdilution MIC assay.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in Peptaibol Production of Trichoderma Species during In Vitro Antagonistic Interactions with Fungal Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. benchchem.com [benchchem.com]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Apiocrea chrysosperma Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apiocrea chrysosperma fermentation. The information is presented in a question-and-answer format to directly address common contamination issues.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of contamination in my Apiocrea chrysosperma fermentation?
A1: Early detection of contamination is crucial. Visually inspect your cultures daily for any of the following signs[1][2]:
-
Unusual Growth: Look for colonies that differ in color (e.g., white, yellow, green, or black patches that are not characteristic of A. chrysosperma), texture (e.g., slimy, fuzzy, or powdery), or growth rate. Bacterial colonies often appear as wet or mucoid spots on solid media[1].
-
Changes in Media: A sudden change in the color or turbidity of the fermentation broth can indicate contamination. For example, a rapid drop in pH due to bacterial growth can cause pH indicators in the medium to change color[3].
-
Abnormal Odor: A foul, sour, or unusual smell emanating from the fermenter is a strong indicator of contamination[2][4].
-
Microscopic Examination: If you suspect contamination, microscopic analysis of a sample can reveal the presence of bacterial cells (often much smaller and motile) or foreign fungal hyphae and spores[5].
Q2: What are the common sources of contamination in fungal fermentation?
A2: Contamination can be introduced at various stages of the fermentation process. Common sources include[1][2][6]:
-
Inadequate Sterilization: Incomplete sterilization of the fermentation medium, bioreactor, tubing, and other equipment is a primary cause.
-
Contaminated Inoculum: The seed culture of Apiocrea chrysosperma may itself be contaminated.
-
Airborne Contaminants: Spores of other fungi and bacteria can enter the fermenter through leaks in seals or non-sterile air filtration.
-
Operator Error: Improper aseptic techniques during inoculation, sampling, or media addition can introduce contaminants.
-
Raw Materials: The components of the fermentation medium may harbor heat-resistant spores if not properly sterilized.
Q3: How does contamination affect the production of secondary metabolites in Apiocrea chrysosperma?
A3: Contamination can significantly impact the yield and profile of secondary metabolites in several ways[7][8][9]:
-
Competition for Nutrients: Contaminating microorganisms compete with A. chrysosperma for essential nutrients, which can limit the biomass and, consequently, the production of secondary metabolites.
-
Alteration of Fermentation Conditions: Contaminants can alter the pH and oxygen levels of the fermentation broth, creating suboptimal conditions for secondary metabolite synthesis by A. chrysosperma.
-
Production of Inhibitory Substances: Some contaminants may produce substances that inhibit the growth of A. chrysosperma or interfere with its metabolic pathways.
-
Induction or Suppression of Gene Expression: The presence of other microorganisms can trigger stress responses in A. chrysosperma, potentially leading to the upregulation or downregulation of gene clusters responsible for secondary metabolite production[7][9].
Troubleshooting Guides
Issue 1: Bacterial Contamination Detected
Symptoms:
-
Cloudy fermentation broth.
-
Rapid drop in pH.
-
Slimy or mucoid colonies on agar (B569324) plates.
-
Presence of small, motile rods or cocci under the microscope.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Media Sterilization | Review and validate your autoclave sterilization cycle (time, temperature, and pressure). For heat-labile components, use sterile filtration. |
| Contaminated Inoculum | Streak the inoculum on a nutrient agar plate to check for bacterial growth. If contaminated, purify the A. chrysosperma culture by sub-culturing from the edge of a fungal colony on a new plate. |
| Leaky Fermenter Seals | Check all seals, O-rings, and connections for signs of wear or damage. Perform a pressure hold test on the fermenter before sterilization. |
| Improper Aseptic Technique | Ensure all transfers and sampling are performed in a laminar flow hood. Sterilize all tools and surfaces thoroughly. |
Issue 2: Fungal Cross-Contamination Detected
Symptoms:
-
Appearance of mycelia with different morphology (color, texture) from A. chrysosperma.
-
Presence of different spore types under the microscope.
-
Unusual colony growth patterns on agar plates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Airborne Spores | Ensure the laboratory environment is clean and has controlled air circulation. Work in a laminar flow hood whenever possible. |
| Contaminated Stock Cultures | Visually and microscopically inspect your stock cultures of A. chrysosperma for any signs of heterogeneity. Re-isolate from a single spore if necessary. |
| Cross-Contamination During Handling | Use separate, sterilized tools for handling different fungal cultures. Avoid working with multiple fungal species simultaneously in the same workspace[6]. |
Data Presentation
Table 1: Recommended Growth Conditions for Apiocrea chrysosperma (as Hypomyces chrysospermus) in Submerged Culture
| Parameter | Recommended Range | Notes |
| Temperature | 25-28°C | Growth is significantly reduced at lower temperatures and may be inhibited at higher temperatures[10]. |
| Initial pH | 5.0 - 6.0 | H. chrysospermus has been observed to grow in a pH range, but a slightly acidic initial pH is generally favorable for fungal growth and can help inhibit some bacteria[11][12]. |
| Agitation | 120 - 150 rpm | Adequate agitation is necessary for nutrient distribution and aeration, but excessive shear can damage mycelia[13]. |
| Medium | Potato Dextrose Broth (PDB) | A commonly used medium that supports good growth[1][11][12][14]. |
Table 2: Composition of Potato Dextrose Broth (PDB)
| Component | Amount per 1 Liter of Water |
| Potato Infusion (from 200g potatoes) | As per infusion |
| Dextrose | 20 g |
| Final pH | 5.1 ± 0.2 |
| Data sourced from multiple references on PDB composition[1][11][12][14]. |
Experimental Protocols
Protocol 1: Microscopic Identification of Bacterial Contamination in a Fungal Culture
Objective: To quickly determine if a fungal culture is contaminated with bacteria.
Materials:
-
Microscope slides and coverslips
-
Inoculating loop or sterile pipette tip
-
Lactophenol cotton blue stain
-
Gram stain reagents (crystal violet, iodine, decolorizer, safranin)
-
Microscope with oil immersion objective (100x)
Procedure:
-
Wet Mount Preparation:
-
Place a drop of sterile water or lactophenol cotton blue on a clean microscope slide.
-
Aseptically remove a small portion of the fungal mycelium from the suspect culture and place it in the drop.
-
Gently tease the mycelium apart with the inoculating loop.
-
Place a coverslip over the sample, avoiding air bubbles.
-
Observe under the microscope at 40x and 100x magnification. Look for fungal hyphae and spores, as well as small, non-filamentous cells that could be bacteria or yeast.
-
-
Gram Staining:
-
Prepare a smear of the culture broth or a suspension of the mycelial growth on a clean slide and heat-fix it.
-
Flood the smear with crystal violet for 1 minute, then rinse with water.
-
Flood the smear with Gram's iodine for 1 minute, then rinse with water.
-
Decolorize with 95% ethanol (B145695) for a few seconds, then rinse with water.
-
Counterstain with safranin for 1 minute, then rinse with water and blot dry.
-
Observe under the oil immersion lens. Bacteria will appear as purple (Gram-positive) or pink/red (Gram-negative) cells, which are distinct from the larger fungal structures[5].
-
Protocol 2: Isolation and Identification of Fungal Cross-Contaminants
Objective: To isolate and identify a suspected fungal contaminant from an Apiocrea chrysosperma culture.
Materials:
-
Sterile Petri dishes with Potato Dextrose Agar (PDA)
-
Sterile inoculating needles or loops
-
Microscope
-
Slide culture materials (sterile slides, coverslips, small agar blocks)
Procedure:
-
Dilution Streaking:
-
Aseptically take a sample from the contaminated culture.
-
Perform a dilution streak on a PDA plate to obtain isolated colonies.
-
Incubate the plate at 25°C and observe daily for the growth of different fungal colonies.
-
-
Sub-culturing:
-
Once distinct colony types are visible, aseptically transfer a small piece of mycelium from the edge of each different colony type to a new PDA plate. This will create pure cultures of the host fungus and the contaminant(s).
-
-
Morphological Identification:
-
Observe the macroscopic features (colony color, texture, growth rate) of the pure cultures.
-
Perform a slide culture for each isolate to observe the microscopic structures (spore shape and size, conidiophore structure) without disturbing them. This is crucial for accurate identification.
-
Compare the observed characteristics with fungal identification guides.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting contamination in Apiocrea chrysosperma fermentation.
Caption: Generalized fungal stress response signaling pathway relevant to contamination.
References
- 1. mibius.de [mibius.de]
- 2. Media and growth conditions for induction of secondary metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncimb.com [ncimb.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. Secondary metabolites from Hypocrealean entomopathogenic fungi: Novel bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dual Induction of New Microbial Secondary Metabolites by Fungal Bacterial Co-cultivation [frontiersin.org]
- 9. Secondary metabolites from hypocrealean entomopathogenic fungi: novel bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. issaasphil.org [issaasphil.org]
- 11. micromasterlab.com [micromasterlab.com]
- 12. exodocientifica.com.br [exodocientifica.com.br]
- 13. Submerged culture conditions for the production of mycelial biomass and antimicrobial metabolites by Polyporus tricholoma Mont - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potato dextrose agar - Wikipedia [en.wikipedia.org]
Technical Support Center: Chromatographic Analysis of Chrysospermin B
Welcome to the technical support center for the chromatographic analysis of Chrysospermin B. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution and overall quality of their chromatographic separations.
Troubleshooting Guide: Enhancing this compound Resolution
Poor resolution in the chromatography of this compound can manifest as broad peaks, peak tailing, or inadequate separation from other components in the sample matrix. This guide addresses common issues and provides systematic solutions.
Issue 1: Peak Tailing
Peak tailing is a common issue where the peak asymmetry factor is greater than one, leading to reduced resolution and inaccurate quantification.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Strong interactions can occur between basic functional groups on this compound and acidic silanol groups on the silica-based stationary phase.[1][2] To mitigate this, operate the mobile phase at a lower pH to suppress the ionization of silanol groups. Using a highly deactivated (end-capped) column or a column with a more inert stationary phase can also be effective.[3] The addition of a buffer to the mobile phase can help maintain a stable pH and mask residual silanol interactions.[1] |
| Column Overload | Injecting too much sample can lead to peak tailing.[1][3] To check for this, dilute the sample and reinject it. If the peak shape improves, column overload was the likely cause. To prevent this, reduce the injection volume or the sample concentration.[3] Alternatively, a column with a higher capacity, such as one with a larger diameter or a stationary phase with a higher carbon load, can be used.[1] |
| Column Bed Deformation | Voids at the column inlet or channels in the packing bed can cause peak distortion that affects all peaks in the chromatogram.[1][4] To diagnose this, replace the column with a new one. If the peak shape improves, the original column was likely compromised. To prevent this, use guard columns and in-line filters, and avoid sudden pressure shocks. |
| Mobile Phase pH Close to pKa | Operating near the pKa of this compound can lead to inconsistent peak shapes. It is advisable to adjust and buffer the mobile phase to a pH that is at least two units above or below the pKa of the analyte. |
Issue 2: Poor Resolution Between Peaks
Inadequate separation between the this compound peak and other analytes can compromise analytical accuracy.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is a critical factor in achieving good separation.[5] Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact retention and selectivity.[6][7] If using a single organic solvent does not provide adequate resolution, trying a different organic solvent or a ternary mixture may be beneficial.[8] |
| Inappropriate Column Chemistry | The choice of stationary phase chemistry is crucial for selectivity. If the current column does not provide the desired separation, consider a column with a different stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) to exploit different retention mechanisms.[8] |
| Suboptimal Flow Rate | Slower flow rates generally allow for more interaction between the analyte and the stationary phase, which can lead to better resolution, albeit with longer analysis times.[6][7] |
| Temperature Effects | Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, potentially leading to sharper peaks and better resolution.[6][7] However, ensure the temperature remains within the stability limits of both the analyte and the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I observe peak tailing for this compound?
A1: The first step is to identify if the tailing affects only the this compound peak or all peaks in the chromatogram. If all peaks are tailing, it could indicate a physical problem with the column, such as a blocked inlet frit or a void.[3][4] If only the this compound peak is tailing, it is more likely a chemical issue related to secondary interactions or mobile phase conditions.[3]
Q2: How can I improve the resolution between this compound and a closely eluting impurity?
A2: To improve the resolution between two closely eluting peaks, you can try several approaches. Modifying the mobile phase composition by changing the organic solvent ratio or type is often the most effective strategy.[8] You can also try adjusting the pH of the mobile phase, changing the column temperature, or switching to a column with a different selectivity.[8]
Q3: Can using a gradient elution improve the resolution of this compound?
A3: Yes, gradient elution, where the mobile phase composition is changed during the run, can be very effective for complex samples and can lead to sharper peaks and better resolution, especially for later-eluting compounds.[5][9]
Q4: What type of column is generally recommended for flavonoid analysis like this compound?
A4: Reversed-phase columns, particularly C18 columns, are widely used for the analysis of flavonoids. For compounds that exhibit peak tailing on standard C18 columns, using a column with a highly inert, end-capped stationary phase or a column with a different selectivity, such as a Phenyl or a polar-embedded phase, may provide better peak shape and resolution.
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust HPLC method for this compound. Optimization will likely be required based on the specific sample matrix and instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical starting gradient could be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (literature suggests around 268 nm for similar flavonoids).[10][11]
Visualizations
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in your chromatography experiments.
Caption: Troubleshooting workflow for peak tailing.
Logical Relationship for Improving Resolution
This diagram outlines the key parameters that can be adjusted to enhance chromatographic resolution.
Caption: Key parameters for improving chromatographic resolution.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. lctsbible.com [lctsbible.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing matrix effects in mass spectrometry of Chrysospermin B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Chrysospermin B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4]
-
Ion Suppression: This is a decrease in the ionization efficiency of this compound, resulting in a lower signal intensity and potentially causing an underestimation of its concentration.[1][5]
-
Ion Enhancement: This is an increase in the ionization efficiency, leading to a higher signal intensity and a potential overestimation of the concentration.[2][3]
Both phenomena can significantly compromise the accuracy, precision, and sensitivity of the quantitative analysis.[3]
Q2: What are the common causes of matrix effects in this compound analysis?
A: The primary causes of matrix effects are co-eluting endogenous compounds from the sample matrix that compete with this compound for ionization.[1] In biological matrices such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[6] Other potential sources include salts, detergents from sample preparation, and metabolites that have similar chromatographic retention times to this compound.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank, extracted sample matrix.[7] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[2][7]
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a standard solution to the peak area of this compound spiked into an extracted blank matrix at the same concentration.[1][2] The matrix effect can be calculated as a percentage.
Troubleshooting Guide
Issue: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following troubleshooting steps can help identify and mitigate these issues.
Step 1: Evaluate and Quantify Matrix Effects
Before making significant changes to your methodology, it's crucial to confirm that matrix effects are the root cause of the problem.
Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the final mobile phase composition.
-
Set B (Post-Spiked Sample): Blank biological matrix extract spiked with this compound standard to the same final concentration as Set A.
-
Set C (Matrix Blank): Blank biological matrix extract with no this compound.
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Illustrative Data:
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) |
| Set A | 50 ng/mL this compound in solvent | 1,250,000 | - |
| Set B | 50 ng/mL this compound in plasma extract | 750,000 | 60% (Significant Ion Suppression) |
| Set C | Blank plasma extract | No peak detected | - |
A result significantly different from 100% indicates the presence of matrix effects. A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Step 2: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[1][6]
Troubleshooting Options:
-
If you are using Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing matrix components, especially phospholipids.[8] Consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning this compound into a solvent that is immiscible with the sample matrix.[6] Experiment with different organic solvents and pH conditions to optimize the extraction of this compound while leaving interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can significantly reduce matrix effects.[1][8] Reversed-phase, ion-exchange, or mixed-mode SPE cartridges can be used to selectively bind and elute this compound, effectively washing away matrix components.[8]
Experimental Protocol: Comparison of Sample Preparation Techniques
-
Process aliquots of a pooled biological sample (e.g., plasma) spiked with a known concentration of this compound using PPT, LLE, and SPE.
-
Quantify the recovery and matrix effect for each preparation method.
Illustrative Quantitative Data:
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Consideration |
| Protein Precipitation (Acetonitrile) | 95 ± 4% | 55 ± 8% | Prone to significant ion suppression. |
| Liquid-Liquid Extraction (MTBE) | 85 ± 6% | 88 ± 5% | Improved reduction of matrix effects. |
| Solid-Phase Extraction (Mixed-Mode) | 92 ± 3% | 97 ± 4% | Most effective at removing interferences. |
Step 3: Implement an Internal Standard Strategy
Using a suitable internal standard (IS) is crucial for correcting variability during sample preparation and analysis, including matrix effects.[1]
Best Practice: Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS of this compound (e.g., with ¹³C or ²H labels) is the gold standard.[7][9][10] It has nearly identical chemical and physical properties to the unlabeled analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11] This allows for accurate correction, as the ratio of the analyte to the IS remains constant.[1]
Workflow for Analysis with a SIL-IS
References
- 1. longdom.org [longdom.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Protocol Modifications for Consistent Chrysospermin B Bioactivity
Disclaimer: Information on "Chrysospermin B" is limited in publicly accessible scientific literature. The following guidelines are based on best practices for handling and testing fungal-derived secondary metabolites and are intended to serve as a comprehensive framework for achieving consistent bioactivity.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. Can I still use it for my bioassay?
A1: A cloudy solution often indicates poor solubility or precipitation of the compound, which can lead to inaccurate concentration measurements and inconsistent results.[1][2] It is not recommended to proceed with a cloudy solution. Refer to the "Compound Solubility Issues" troubleshooting guide below for steps to improve solubility.
Q2: I'm observing significant variability in IC50 values for this compound between experiments. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors, including compound instability, improper storage, variability in assay conditions (e.g., cell density, incubation time), or issues with the solvent (e.g., DMSO concentration).[1] It is crucial to standardize all experimental parameters and ensure the compound's integrity. For detailed guidance, see the troubleshooting section on "Inconsistent Bioactivity."
Q3: How should I properly store my stock solution of this compound to maintain its bioactivity?
A3: Stock solutions, typically in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][3] Protect the solution from light and moisture. Before use, allow the aliquot to thaw completely and ensure the compound is fully dissolved.
Q4: What is the recommended purity of this compound for use in bioassays?
A4: For reliable and reproducible bioassay results, the purity of the compound should be greater than 95%.[4][5] Impurities can interfere with the assay or have their own biological effects, leading to misleading data. Always request a certificate of analysis from the supplier or verify the purity using methods like HPLC.[3]
Q5: Can the choice of solvent affect the bioactivity of this compound?
A5: Yes, the solvent can significantly impact the compound's solubility and stability.[6][7] While DMSO is a common solvent, high concentrations can be toxic to cells.[1] It's important to use the lowest possible concentration of DMSO in your final assay medium (typically <0.5%) and to run a solvent control to account for any effects of the solvent itself.
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity
This guide addresses common causes of variability in experimental results.
| Symptom | Potential Cause | Recommended Action |
| High variability in IC50 values | Compound degradation | Prepare fresh stock solutions. Aliquot and store properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |
| Inconsistent assay conditions | Standardize cell seeding density, incubation times, and reagent concentrations. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Loss of activity over time | Instability in solution | Perform a stability study of this compound in your assay medium. Consider using a fresh stock for each experiment. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. | |
| Batch-to-batch variability | Differences in compound purity or isomeric ratio | Obtain a certificate of analysis for each batch. If possible, perform in-house purity analysis (e.g., HPLC). |
Guide 2: Compound Solubility Issues
This guide provides steps to address poor solubility of this compound.
| Symptom | Potential Cause | Recommended Action |
| Cloudy or precipitated stock solution | Low solubility in the chosen solvent | Try gentle warming (e.g., 37°C) or brief sonication to aid dissolution.[3] If using DMSO, ensure it is of high purity and anhydrous. |
| Crystallization during storage | Store at a slightly higher temperature if stability allows, or try a different solvent system. | |
| Precipitation in assay medium | Compound is not soluble in the aqueous medium | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the cells. |
| Interaction with media components | Test solubility in a simpler buffer (e.g., PBS) before using complex culture media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. If necessary, use a water bath sonicator for a short period.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in light-protected tubes. Store immediately at -20°C or -80°C.
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) under standard cell culture conditions.[4]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for inconsistent bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
Technical Support Center: Extraction of Chrysospermin B
Welcome to the technical support center for the extraction of Chrysospermin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the extraction and purification of this peptaibol antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a peptaibol antibiotic. It is a nonadecapeptide, meaning it is a peptide composed of 19 amino acids. It has been isolated from the mycelium of the fungus Apiocrea chrysosperma.[1] It is important to note that this compound is of fungal origin, not from plant sources as is common for many other natural products.
Q2: What are the general steps involved in the extraction and isolation of this compound?
The isolation of this compound generally follows a multi-step process involving:
-
Fermentation: Cultivation of Apiocrea chrysosperma under controlled conditions to produce the mycelium containing this compound.
-
Solvent Extraction: Extraction of the fungal mycelium with organic solvents to isolate a crude extract containing this compound and other metabolites.[1]
-
Chromatographic Purification: A series of chromatographic steps are then used to purify this compound from the crude extract. This typically includes:
-
Silica (B1680970) Gel Chromatography: An initial purification step to separate compounds based on their polarity.[1]
-
Preparative Recycling High-Performance Liquid Chromatography (HPLC): A high-resolution chromatography technique to isolate pure this compound.[1]
-
Q3: Which solvents are recommended for the initial extraction of this compound?
While the exact solvent system for this compound is not detailed in publicly available literature, the extraction of peptaibols from fungal mycelium commonly employs polar organic solvents. Methanol (B129727), ethanol, butanol, and ethyl acetate (B1210297) are frequently used for this purpose. A mixture of these solvents, or an aqueous mixture, may also be effective.
Q4: What are the critical factors that can lead to the loss or degradation of this compound during extraction?
As a peptide, this compound is susceptible to degradation under certain conditions. Key factors to control during extraction and purification include:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of peptide bonds, breaking down the structure of this compound. It is crucial to maintain a pH range that ensures its stability, which for many peptides is near neutral.[2][3]
-
Temperature: High temperatures can accelerate degradation reactions and potentially denature the peptide.[2][3] It is advisable to perform extraction and purification steps at controlled, and often reduced, temperatures.
-
Enzymatic Degradation: The source material (fungal mycelium) may contain proteases that can degrade this compound. Rapid extraction after harvesting and maintaining low temperatures can minimize enzymatic activity.
-
Oxidation: Exposure to oxygen can lead to the oxidation of certain amino acid residues within the peptide, altering its structure and activity. The use of antioxidants or performing extractions under an inert atmosphere (e.g., nitrogen) can mitigate this.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | - Ensure the fungal mycelium is thoroughly homogenized before extraction to maximize solvent penetration. Techniques like bead beating or grinding in liquid nitrogen can be effective. |
| Inappropriate Solvent Choice | - Experiment with different polar organic solvents (e.g., methanol, ethanol, acetone) or solvent mixtures to find the most effective system for extracting this compound from the mycelium. |
| Insufficient Solvent Volume | - Increase the solvent-to-mycelium ratio to ensure complete extraction. A common starting point is a 10:1 (v/w) ratio. |
| Inadequate Extraction Time | - Optimize the extraction time. While longer times may increase yield, they also increase the risk of degradation. A time-course study can help determine the optimal duration. |
Issue 2: Low Purity of this compound after Initial Extraction
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Impurities | - Perform a preliminary defatting step with a non-polar solvent (e.g., hexane) to remove lipids that may interfere with subsequent purification. |
| Suboptimal Chromatography Conditions | - Silica Gel Chromatography: Optimize the solvent system (mobile phase) to achieve better separation of this compound from other compounds. A gradient elution from a non-polar to a more polar solvent is often effective. |
| - Preparative HPLC: Develop a robust HPLC method on an analytical scale first to determine the best column, mobile phase, and gradient conditions before scaling up to preparative HPLC. |
Issue 3: Degradation of this compound During Processing
| Possible Cause | Troubleshooting Steps |
| pH Instability | - Buffer all aqueous solutions to a pH known to be stable for similar peptides (typically pH 5-7). Avoid strong acids or bases during extraction and purification.[2] |
| Thermal Degradation | - Perform all extraction and purification steps at low temperatures (e.g., 4°C or on an ice bath) whenever possible.[2][3] |
| - If evaporation is necessary to concentrate the extract, use a rotary evaporator under reduced pressure to keep the temperature low. | |
| Oxidative Damage | - Consider adding antioxidants (e.g., BHT, ascorbic acid) to the extraction solvent. |
| - If possible, perform extractions and solvent removal under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
While a specific detailed protocol for this compound is proprietary, a general methodology based on the extraction of peptaibols from fungal sources is provided below. Researchers should optimize these parameters for their specific experimental setup.
General Protocol for Peptaibol Extraction
-
Mycelium Preparation:
-
Harvest the mycelium from the fermentation broth by filtration.
-
Wash the mycelium with distilled water to remove residual media components.
-
Lyophilize (freeze-dry) the mycelium to remove water and facilitate cell disruption.
-
Grind the dried mycelium into a fine powder.
-
-
Solvent Extraction:
-
Suspend the powdered mycelium in a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture). A common ratio is 10 mL of solvent per 1 g of dried mycelium.
-
Stir the suspension at room temperature for several hours or overnight. Alternatively, use ultrasonication for a shorter duration to enhance extraction.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue 2-3 times to ensure complete extraction.
-
Combine the extracts and evaporate the solvent under reduced pressure at a low temperature (e.g., <40°C).
-
-
Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the starting mobile phase.
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane (B92381) or chloroform).
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the proportion of methanol in chloroform).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound and evaporate the solvent.
-
Dissolve the semi-purified extract in the HPLC mobile phase.
-
Inject the sample onto a preparative reverse-phase HPLC column (e.g., C18).
-
Elute with a suitable mobile phase gradient (e.g., a water:acetonitrile gradient with a constant concentration of a modifier like trifluoroacetic acid or formic acid).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using mass spectrometry and NMR.
-
-
Visualizations
Below are diagrams illustrating key workflows and concepts in the extraction and analysis of this compound.
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield of this compound.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Chrysospermin B Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Chrysospermin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a peptaibol antibiotic with potential therapeutic applications.[1] Like many natural products, it is presumed to be poorly water-soluble, which can lead to low oral bioavailability.[2][3][4][5] Poor bioavailability can result in suboptimal therapeutic efficacy and high inter-individual variability in patient response.[6][7]
Q2: What are the primary strategies to improve the bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[8][9][10] These primarily focus on increasing the drug's solubility and dissolution rate. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution.[13][14][15][16]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based carriers like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[12][17][18]
-
Nanotechnology-Based Approaches: Utilizing nanoparticles as carriers can significantly increase the bioavailability of natural products.[2][3][4][19]
Q3: How do I choose the most suitable bioavailability enhancement strategy for this compound?
The choice of strategy depends on the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies is recommended. This includes determining the solubility of this compound in various solvents and biorelevant media, its permeability characteristics, and its solid-state properties.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound
Problem: The dissolution rate of the this compound active pharmaceutical ingredient (API) is too low to achieve adequate absorption.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Large Particle Size | Employ micronization or nanomilling techniques to reduce the particle size of the API.[11] | Increased surface area leading to a faster dissolution rate. |
| Crystalline Nature | Investigate the feasibility of creating an amorphous solid dispersion of this compound with a hydrophilic polymer.[13][20] | The amorphous form is generally more soluble than the crystalline form.[20] |
| Poor Wettability | Incorporate a wetting agent or surfactant into the formulation. | Improved dispersion of the drug particles in the dissolution medium. |
Issue 2: Inconsistent Bioavailability in Animal Studies
Problem: High variability in the plasma concentration-time profiles of this compound is observed in preclinical animal models.[21]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Food Effects | Administer the formulation to fasted and fed animals to assess the impact of food on absorption. Consider developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to minimize food effects.[17] | A more consistent absorption profile regardless of the prandial state of the animal. |
| Pre-systemic Metabolism | Investigate the potential for first-pass metabolism in the gut wall and liver. If significant, consider strategies to bypass first-pass metabolism, such as developing a formulation for buccal or transdermal delivery. | Increased systemic exposure and reduced variability. |
| Formulation Instability | Assess the physical and chemical stability of the formulation under relevant storage and in-use conditions. | A stable formulation ensures consistent drug delivery. |
Quantitative Data Summary
The following table summarizes hypothetical data for different this compound formulations, illustrating the potential improvements in bioavailability parameters.
| Formulation Strategy | Apparent Solubility (µg/mL) | Dissolution Efficiency (%) at 30 min | AUC (ng·h/mL) in Rats | Relative Bioavailability (%) |
| Unformulated this compound | 5 | 15 | 500 | 100 |
| Micronized this compound | 15 | 40 | 1200 | 240 |
| Solid Dispersion (1:5 drug-polymer ratio) | 50 | 85 | 4500 | 900 |
| Liposomal Formulation | 100 (in lipid phase) | 95 | 7000 | 1400 |
| Nano-suspension | 25 | 70 | 3500 | 700 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, ethanol) at a predetermined ratio (e.g., 1:5 w/w).[16]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD).[13]
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine, cholesterol) in an organic solvent (e.g., chloroform-methanol mixture).[22][23] Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the round-bottom flask.[22][23][24]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by rotating the flask at a temperature above the lipid phase transition temperature.[22][23][24] This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[24]
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.[24]
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Workflow for Liposome Preparation.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Nanoparticle Delivery of Natural Products in the Prevention and Treatment of Cancers: Current Status and Future Prospects [mdpi.com]
- 5. Nano-Drug Delivery Systems Based on Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. ijisrt.com [ijisrt.com]
- 14. Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. japsonline.com [japsonline.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Plant-Derived Natural Product-Based Nanoformulations for Healthcare Application [ntno.org]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 24. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
Validation of Chrysospermin B's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial activity of Chrysospermin B, alongside other relevant antibiotics. Due to the limited publicly available data specifically for this compound, this document also includes data on the related compound Chrysomycin A to offer a broader context for the potential efficacy of this class of compounds. The information is intended to support further research and drug development efforts in the field of novel antibacterial agents.
Executive Summary
This compound, a peptaibol antibiotic isolated from Apiocrea chrysosperma, has been identified as having both antibacterial and antifungal properties.[1] However, detailed quantitative data on its antibacterial spectrum and potency, such as Minimum Inhibitory Concentration (MIC) values against a wide range of bacterial strains, are not extensively documented in recent literature. This guide synthesizes the available information on this compound and presents comparative data from other antibiotics, including the related natural product Chrysomycin A, to provide a framework for its potential antibacterial efficacy. Standardized experimental protocols for assessing antibacterial activity are also detailed to facilitate further validation studies.
Comparative Antibacterial Potency
While specific MIC data for this compound is limited, data for the related compound Chrysomycin A against various strains of Staphylococcus aureus, including Methicillin-Resistant Staphylococcus aureus (MRSA), demonstrates potent activity, in some cases exceeding that of the conventional antibiotic vancomycin.[2]
Table 1: Minimum Inhibitory Concentration (MIC) of Chrysomycin A and Vancomycin against Staphylococcus aureus [2]
| Bacterial Strain | Chrysomycin A (µg/mL) | Vancomycin (µg/mL) |
| S. aureus (Standard Strain 1) | 0.0625 - 0.5 | 0.5 - 1 |
| S. aureus (Standard Strain 2) | 0.0625 - 0.5 | 0.5 - 1 |
| S. aureus (Clinical MRSA 1) | 0.0625 - 0.5 | 0.5 - 1 |
| S. aureus (Clinical MRSA 2) | 0.0625 - 0.5 | 0.5 - 1 |
Table 2: General MIC Ranges for Penicillin and Vancomycin against Susceptible Bacteria
| Antibiotic | Bacterial Species | Typical MIC Range (µg/mL) |
| Penicillin | Streptococcus pneumoniae (susceptible) | ≤ 0.06[3] |
| Vancomycin | Staphylococcus aureus (susceptible) | 0.5 - 2.0[4][5] |
| Vancomycin | Group B Streptococcus | 1.0[6] |
Experimental Protocols for Antibacterial Activity Validation
To ensure reproducible and comparable results, standardized methods for determining the MIC of an antimicrobial agent are crucial. The following are detailed protocols for commonly used techniques.
Broth Microdilution Method
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.[7]
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Antimicrobial agent stock solution
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the antimicrobial agent in CAMHB directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.
Agar (B569324) Dilution Method
This method is considered a reference method for MIC determination, particularly for fastidious organisms.
Objective: To determine the lowest concentration of an antimicrobial agent incorporated into an agar medium that prevents the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Antimicrobial agent stock solution
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare Agar Plates: Prepare a series of MHA plates, each containing a specific concentration of the antimicrobial agent. This is done by adding the appropriate amount of the stock solution to the molten agar before pouring the plates. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
Inoculation: Spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate using a multipoint replicator. This allows for the testing of multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria on the agar surface.
Potential Signaling Pathway Interactions
The precise mechanism of action for this compound is not well-defined in the available literature. However, many antimicrobial peptides, particularly those with membrane-active properties, are known to disrupt the bacterial cell membrane integrity. This disruption can lead to a cascade of downstream effects, ultimately resulting in cell death.
Conclusion and Future Directions
This compound represents a potentially valuable scaffold for the development of new antibacterial agents. However, a comprehensive validation of its antibacterial activity is required. Future research should focus on:
-
Broad-spectrum MIC determination: Testing this compound against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by this compound.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of infection.
-
Structure-activity relationship studies: Synthesizing and testing analogs of this compound to optimize its antibacterial potency and pharmacokinetic properties.
By systematically addressing these research gaps, the scientific community can fully assess the therapeutic potential of this compound and its derivatives in the ongoing battle against antibiotic resistance.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Killing of Staphylococcus aureus persisters by a multitarget natural product chrysomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin susceptibility and macrolide-lincosamide-streptogramin B resistance in group B Streptococcus isolates from a Canadian hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin MIC plus Heteroresistance and Outcome of Methicillin-Resistant Staphylococcus aureus Bacteremia: Trends over 11 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibilities of Group B Streptococcus Isolates from Prenatal Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Chrysospermin B Antifungal Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal agent Chrysospermin B, with a focus on the reproducibility of antifungal assay results. Due to the limited publicly available data on the specific minimum inhibitory concentrations (MICs) of this compound, this document outlines the standardized methodologies used to assess antifungal efficacy and presents a framework for comparison with established antifungal agents. The data for comparator agents is based on published literature.
Executive Summary
Comparative Antifungal Activity
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for two commonly used antifungal drugs, Amphotericin B and Voriconazole, against Candida albicans and Aspergillus niger. At present, specific MIC values for this compound are not available in the public domain.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Candida albicans | Not Available | Not Available | Not Available |
| Aspergillus niger | Not Available | Not Available | Not Available | |
| Amphotericin B | Candida albicans | 0.25 - 1.0 | 0.5 | 1.0 |
| Aspergillus niger | 0.5 - 2.0 | 1.0 | 2.0 | |
| Voriconazole | Candida albicans | ≤0.03 - 1.0 | 0.015 | 0.03 |
| Aspergillus niger | 0.25 - 1.0 | 0.5 | 1.0 |
Note: MIC values for Amphotericin B and Voriconazole are compiled from various sources and can vary depending on the specific strains and testing conditions.
Experimental Protocols
To ensure the reproducibility of antifungal susceptibility testing, standardized protocols are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted methods.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species like Candida albicans.
1. Inoculum Preparation:
- Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
- This compound and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial two-fold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate.
3. Incubation:
- The microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This method is adapted for molds like Aspergillus niger.
1. Inoculum Preparation:
- Conidia are harvested from a mature culture and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
- The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) in RPMI-1640 medium.
2. Antifungal Agent Preparation and Incubation:
- Follows the same procedure as for yeasts.
3. MIC Determination:
- The MIC is determined as the lowest concentration of the drug that shows complete inhibition of growth.
Visualizations
Experimental Workflow: Broth Microdilution Assay
Broth microdilution workflow for antifungal susceptibility testing.
Conceptual Signaling Pathway: Peptaibol Mechanism of Action
This compound is a peptaibol antibiotic. Peptaibols are known to exert their antifungal effects by forming pores in the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death.
General mechanism of action for peptaibols like this compound.
References
Chrysospermin B vs. Chrysospermin D: A Comparative Analysis of Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antiviral properties of Chrysospermin B and Chrysospermin D, two closely related peptaibols. The information presented herein is based on available experimental data, offering a resource for researchers investigating novel antiviral agents.
Introduction
This compound and Chrysospermin D are members of the peptaibol family, a class of fungal secondary metabolites characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. These compounds have garnered interest for their diverse biological activities, including antimicrobial and, notably, antiviral properties. This guide focuses on a direct comparison of their efficacy against viral pathogens, their potential mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Antiviral Efficacy
The primary antiviral data available for this compound and Chrysospermin D is against the Tobacco Mosaic Virus (TMV), a non-enveloped, single-stranded RNA plant virus. Experimental evidence demonstrates that both compounds inhibit TMV infection, with Chrysospermin D exhibiting stronger activity.
Table 1: Comparative Antiviral Activity of this compound and D against Tobacco Mosaic Virus (TMV)
| Compound | Concentration (µg/mL) | TMV-Inhibitory Efficacy (%) | Reference |
| This compound | 100 | Not explicitly quantified, but stated to be lower than Chrysospermin D | [1][2] |
| Chrysospermin D | 100 | 96.3 | [2] |
| Chrysospermin D | 10 | 54.7 | [1][2] |
Physicochemical Properties
This compound and D are 19-mer peptaibols, indicating they are composed of 19 amino acid residues. Their structures are characterized by an acetylated N-terminus and a C-terminal tryptophanol.
Table 2: Physicochemical Properties of this compound and D
| Property | This compound | Chrysospermin D |
| Type | 19-mer Peptaibol | 19-mer Peptaibol |
| N-terminus | Acetylated | Acetylated |
| C-terminus | Tryptophanol | Tryptophanol |
Mechanism of Action
The precise antiviral mechanism of this compound and D against TMV has not been definitively elucidated in the available literature. However, based on the known mechanism of action for peptaibols, a likely hypothesis can be formulated.
Peptaibols are known to be membrane-active agents. Their amphipathic helical structure allows them to insert into and disrupt biological membranes, leading to the formation of pores or channels. This disruption of membrane integrity is the primary mechanism for their antimicrobial activity.
While TMV is a non-enveloped virus and thus lacks a lipid bilayer envelope for the peptaibols to directly target, the antiviral effect may be exerted through interaction with the host cell membrane. It is plausible that this compound and D interact with and permeabilize the plasma membrane of the host plant cells. This could inhibit the initial entry of the virus into the cell or disrupt the cell-to-cell spread of the virus through plasmodesmata, thereby limiting the infection.
Caption: Hypothesized mechanism of antiviral action of this compound and D against TMV.
Experimental Protocols
The primary method used to quantify the antiviral activity of this compound and D against TMV is the local lesion assay on a hypersensitive host plant, such as Nicotiana tabacum cv. Xanthi-nc.
TMV Local Lesion Assay Protocol
-
Plant Preparation: Cultivate Nicotiana tabacum cv. Xanthi-nc plants under controlled greenhouse conditions until they develop several well-expanded leaves.
-
Inoculum Preparation:
-
Prepare a stock solution of purified Tobacco Mosaic Virus (TMV) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare serial dilutions of the this compound or D in the viral inoculum to achieve the desired final concentrations (e.g., 10 µg/mL and 100 µg/mL). A control inoculum containing the virus and the solvent used for the Chrysospermins (without the compounds) should also be prepared.
-
-
Inoculation:
-
Lightly dust the upper surface of the tobacco leaves with an abrasive powder like Carborundum.
-
Mechanically inoculate one half of each leaf with the control TMV inoculum and the other half with the TMV inoculum containing the Chrysospermin compound. This half-leaf method helps to minimize variability between individual plants.
-
Gently rub the inoculum onto the leaf surface with a sterile cotton swab or a gloved finger.
-
-
Incubation: Maintain the inoculated plants in a controlled environment (e.g., greenhouse with controlled temperature and light) for a period sufficient for local lesions to appear (typically 2-3 days).
-
Data Collection and Analysis:
-
Count the number of necrotic local lesions on both the control and treated halves of each leaf.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Number of lesions in control half - Number of lesions in treated half) / Number of lesions in control half] x 100
-
Caption: Workflow for the Tobacco Mosaic Virus (TMV) local lesion assay.
Cytotoxicity
Conclusion
Chrysospermin D demonstrates superior antiviral activity against the Tobacco Mosaic Virus compared to this compound. The likely mechanism of action involves the disruption of host cell membranes, thereby inhibiting viral entry and spread. Further research is warranted to explore the antiviral spectrum of these peptaibols against other plant and animal viruses, and to elucidate their precise molecular mechanisms of action. The inherent cytotoxicity of these compounds also necessitates careful evaluation in any future therapeutic development.
References
Chrysospermin B: A Comparative Analysis of Efficacy Against Conventional Antibiotics
For Immediate Release
JENA, Germany – In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic agents. Chrysospermin B, a peptaibol antibiotic isolated from Apiocrea chrysosperma, has emerged as a compound of interest due to its documented antibacterial and antifungal properties.[1] This guide provides a comparative overview of the efficacy of this compound against conventional antibiotics, supported by available data and a detailed examination of its mechanism of action and the experimental protocols used for its evaluation.
Executive Summary
This compound belongs to the peptaibol family, a class of non-ribosomally synthesized peptides known for their membrane-disrupting capabilities. While research confirms its antimicrobial activity, particularly against Gram-positive bacteria, a comprehensive, publicly available dataset of its Minimum Inhibitory Concentration (MIC) values against a broad range of clinically relevant pathogens is not currently available in the accessible scientific literature. This guide, therefore, focuses on the known qualitative activity of this compound, the general mechanism of action for peptaibols, and provides a framework for its potential comparison with conventional antibiotics by presenting their established efficacy data.
Quantitative Efficacy: A Data Gap for this compound
A direct quantitative comparison of this compound with conventional antibiotics is hampered by the lack of specific MIC values in published literature. The foundational study by Dornberger et al. (1995) established the antibacterial and antifungal nature of Chrysospermins, including this compound, but did not provide a detailed breakdown of their potency against specific microbial strains.
To facilitate future comparative analysis, the following tables summarize the typical MIC ranges for common conventional antibiotics against key pathogenic microorganisms. This data, sourced from various studies, serves as a benchmark against which this compound's efficacy can be measured once specific data becomes available.
Table 1: Minimum Inhibitory Concentration (MIC) of Conventional Antibiotics against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) |
| Vancomycin | 0.5 - 2 |
| Ciprofloxacin | 0.25 - 1 |
| Gentamicin | 0.12 - 1 |
| Oxacillin | ≤ 2 (sensitive) |
Table 2: Minimum Inhibitory Concentration (MIC) of Conventional Antibiotics against Escherichia coli
| Antibiotic | MIC Range (µg/mL) |
| Ciprofloxacin | ≤ 0.25 - 1 |
| Gentamicin | 0.25 - 1 |
| Ceftriaxone | ≤ 1 - 8 |
| Meropenem | ≤ 0.06 - 1 |
Table 3: Minimum Inhibitory Concentration (MIC) of Conventional Antibiotics against Pseudomonas aeruginosa
| Antibiotic | MIC Range (µg/mL) |
| Ciprofloxacin | ≤ 0.5 - 1 |
| Gentamicin | 0.5 - 2 |
| Ceftazidime | 1 - 8 |
| Meropenem | 0.25 - 2 |
Table 4: Minimum Inhibitory Concentration (MIC) of Conventional Antifungals against Candida albicans
| Antifungal | MIC Range (µg/mL) |
| Fluconazole | 0.25 - 4 |
| Amphotericin B | 0.03 - 1 |
| Caspofungin | 0.015 - 0.25 |
Mechanism of Action: The Peptaibol Approach
Peptaibols, including this compound, are characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. Their primary mode of action involves interaction with and disruption of the cell membrane. This process is generally understood to occur in a multi-step fashion, which can be visualized as a logical workflow.
References
A Head-to-Head Showdown: Chrysospermin B and Other Peptaibols in the Scientific Arena
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Chrysospermin B with other notable peptaibols, focusing on their performance in anticancer, antifungal, and antibacterial applications. The data presented is supported by detailed experimental protocols to ensure reproducibility and critical evaluation.
Peptaibols are a class of fungal peptides rich in non-proteinogenic amino acids, most notably α-aminoisobutyric acid (Aib), which imparts a helical structure crucial for their biological activity. This unique structure allows them to interact with and disrupt cell membranes, leading to a broad spectrum of antimicrobial and cytotoxic effects. Among these, this compound, a 19-residue peptaibol isolated from Apiocrea chrysosperma, has garnered significant interest for its potent biological activities. This guide will compare the efficacy of this compound against other well-researched peptaibols like Alamethicin and Trichogin, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Quantitative Performance Analysis
The following tables summarize the available quantitative data on the anticancer, antifungal, and antibacterial activities of this compound and other selected peptaibols. It is important to note that direct head-to-head studies are limited, and data is compiled from various sources. Experimental conditions may vary, and the presented data should be interpreted with this in mind.
Anticancer Activity (IC50, µM)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Peptaibol | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | PC-3 (Prostate) | High cytotoxicity reported, specific IC50 not available | [1] |
| K562 (Leukemia) | High cytotoxicity reported, specific IC50 not available | [1] | |
| Alamethicin | A549 (Lung) | ~70-80% viability reduction at highest tested concentrations | [2] |
| MDA-MB-231 (Breast) | ~8 | [2] | |
| SK-OV-3 (Ovarian) | Notable antiproliferative activity | [2] | |
| Trichogin GA IV Analogs | MDA-MB-231 (Breast) | Varies by analog (e.g., K6-Lol ~30 µM) | [3][4] |
| OVCAR5 (Ovarian) | Varies by analog | [5] | |
| L-1236 (Hodgkin Lymphoma) | Varies by analog | [5] |
Antifungal Activity (MIC, µg/mL)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Peptaibol | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Phoma destructiva | Activity reported, specific MIC not available | [6] |
| Alamethicin | Not Specified | Activity reported, specific MIC not available | |
| Trichogin GA IV | Candida albicans | >64 | [6] |
| Peptaibol Extracts (from T. asperellum) | Colletotrichum gloeosporioides | 800 (extract) | [7] |
| Botrytis cinerea | 800 (extract) | [7] | |
| Alternaria alternata | 800 (extract) | [7] | |
| Fusarium oxysporum | 800 (extract) | [7] |
Antibacterial Activity (MIC, µM)
| Peptaibol | Bacterial Strain | MIC (µM) | Reference |
| This compound | Corynebacterium lilium (Gram-positive) | Activity reported, specific MIC not available | [1] |
| Alamethicin | Mycoplasma pulmonis | 6.25 | [8] |
| Gram-positive bacteria | Active | [9] | |
| Gram-negative bacteria | Not active | [9] | |
| Trichogin GA IV | Staphylococcus aureus (Gram-positive) | >64 | [10] |
| Trichogin GA IV Analogs (with Lys substitution) | Staphylococcus aureus (Gram-positive) | 2-5 | [10] |
| Escherichia coli (Gram-negative) | 8-16 | [10] | |
| Pseudomonas aeruginosa (Gram-negative) | 12-16 | [10] |
Experimental Protocols
To ensure the comparability and reproducibility of the presented data, detailed methodologies for key experiments are provided below.
Determination of Anticancer Activity (MTS Assay)
The MTS assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the peptaibols in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring each concentration is tested in triplicate. Include a vehicle control (medium with the same solvent concentration used to dissolve the peptaibols) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[7][11]
Determination of Antifungal/Antibacterial Activity (Broth Microdilution Assay)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the peptaibol in a suitable solvent. Create a series of twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted peptaibol. Include a growth control well (inoculum without peptaibol) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the peptaibol that completely inhibits visible growth of the microorganism.[12][13]
Mechanism of Action and Signaling Pathways
Peptaibols primarily exert their effects by forming voltage-gated ion channels or pores in the lipid bilayer of cell membranes. This disruption of membrane integrity leads to a cascade of events culminating in cell death.
Experimental Workflow for Peptaibol Bioactivity Screening
Caption: A generalized workflow for the extraction, purification, and bioactivity screening of peptaibols.
Peptaibol-Induced Calcium-Mediated Apoptosis
A key mechanism of peptaibol-induced cell death involves the influx of extracellular calcium, which triggers a signaling cascade leading to apoptosis.
Caption: Simplified signaling pathway of peptaibol-induced calcium-mediated apoptosis.
Conclusion
This compound and other peptaibols represent a promising class of natural products with potent anticancer, antifungal, and antibacterial properties. Their primary mechanism of action, involving the disruption of cell membranes, makes them effective against a broad range of targets and potentially less susceptible to common resistance mechanisms. While direct comparative data remains somewhat sparse, the available evidence suggests that the efficacy of peptaibols can be significantly influenced by their specific amino acid sequence and the nature of the target cell. Further head-to-head studies are warranted to fully elucidate the comparative advantages of this compound and to guide the development of new therapeutic agents based on these fascinating molecules. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers embarking on such investigations.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. Analogs of a Natural Peptaibol Exert Anticancer Activity in Both Cisplatin- and Doxorubicin-Resistant Cells and in Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of bactericidal and cytotoxic activities of trichogin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Activities of Antimicrobial Peptides and Synergy with Enrofloxacin against Mycoplasma pulmonis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparison of bactericidal and cytotoxic activities of trichogin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Cross-Validation of Bioassays for Chrysospermin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common bioassays applicable to the evaluation of Chrysospermin B, a peptaibol antibiotic. Given the absence of direct cross-validation studies for this compound, this document focuses on established antimicrobial susceptibility testing (AST) methods widely used for similar peptaibol compounds. The information presented herein is intended to assist researchers in selecting the most appropriate assays for their specific research needs, considering factors such as throughput, cost, and the nature of the data required.
Data Presentation: Comparison of Antimicrobial Bioassays
The following table summarizes the key characteristics of three common bioassays for assessing the antimicrobial activity of compounds like this compound. This comparison is based on general principles and data from studies comparing these methods for various antimicrobial agents.
| Feature | Broth Microdilution | Agar (B569324) Well Diffusion | Agar Disk Diffusion |
| Principle | Serial dilution of the antimicrobial agent in a liquid growth medium to determine the minimum inhibitory concentration (MIC).[1][2][3] | Diffusion of the antimicrobial agent from a well into an agar medium inoculated with the test microorganism, creating a zone of inhibition.[4][5][6] | Diffusion of the antimicrobial agent from a saturated paper disk into an agar medium inoculated with the test microorganism, creating a zone of inhibition.[1] |
| Quantitative Data | Provides a quantitative MIC value (e.g., in µg/mL).[1][2] | Provides a semi-quantitative result (diameter of the inhibition zone in mm), which can be correlated to MIC. | Provides a qualitative or semi-quantitative result (diameter of the inhibition zone in mm).[7] |
| Throughput | High-throughput, suitable for screening large numbers of samples using 96-well plates.[7] | Medium throughput. | Medium throughput. |
| Reproducibility | Generally high, considered a reference method.[1] | Can be variable depending on factors like agar depth and inoculum concentration. | Standardized methods (e.g., Kirby-Bauer) offer good reproducibility. |
| Cost per Sample | Can be cost-effective for large batches. | Generally low. | Low. |
| Labor Intensity | Can be labor-intensive to set up manually, but amenable to automation.[3] | Relatively simple and less labor-intensive.[6] | Simple to perform. |
| Advantages | Provides precise, quantitative data (MIC).[1][7] Amenable to automation. Can also be used to determine the minimum bactericidal concentration (MBC).[1] | Simple setup, visually clear results.[6] | Very simple and widely used screening method.[1] |
| Disadvantages | Can be influenced by the solubility and stability of the compound in the broth. | Results can be affected by the diffusion rate of the compound in agar. Not suitable for non-diffusible compounds. | Less precise than dilution methods.[7] Results are influenced by the diffusion characteristics of the compound. |
Experimental Protocols
Broth Microdilution Assay
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test microorganism culture
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.[2]
-
Typically, 100 µL of broth is added to wells 2-12. 200 µL of the starting concentration of this compound is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded.
-
Well 11 serves as a growth control (broth and inoculum only), and well 12 serves as a sterility control (broth only).[2]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute the standardized inoculum in the broth medium to achieve the final desired cell concentration in each well (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to wells 1-11 of the microtiter plate. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[8]
-
-
Reading the Results:
Agar Well Diffusion Assay
This protocol outlines a general procedure for the agar well diffusion method.
Materials:
-
This compound solution of known concentration
-
Sterile Petri dishes
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganism culture
-
Sterile cotton swabs
-
Sterile cork borer (e.g., 6 mm diameter)
-
Positive control (e.g., a known antibiotic) and negative control (solvent used to dissolve this compound)
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare an inoculum of the test microorganism adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.[5]
-
Allow the plate to dry for about 5-15 minutes.
-
-
Well Creation and Sample Addition:
-
Incubation and Measurement:
-
Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit diffusion of the compound.[4]
-
Invert the plates and incubate at the appropriate temperature and duration for the test microorganism.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[4]
-
Mandatory Visualization
Caption: Mechanism of action of this compound, a peptaibol that forms pores in the cell membrane.
Caption: A logical workflow for the cross-validation of different bioassays.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.5. Agar Well Diffusion Assay [bio-protocol.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. botanyjournals.com [botanyjournals.com]
- 7. integra-biosciences.com [integra-biosciences.com]
- 8. researchgate.net [researchgate.net]
Benchmarking Chrysospermin B's Cytotoxicity Against Known Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of Chrysospermin B, a peptaibol antibiotic, against established anticancer agents. Due to the limited publicly available data on the specific cytotoxicity of this compound against cancer cell lines, this guide utilizes data from a representative peptaibol, Trichokonin VI, as a proxy to provide a preliminary benchmark. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound and other peptaibols.
Executive Summary
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key metric of cytotoxic potency, for the selected compounds. Lower IC50 values indicate greater potency. It is important to note that IC50 values can vary between studies due to differing experimental conditions.[2]
| Compound | Cancer Cell Line | IC50 Value |
| Trichokonin VI (as a proxy for this compound) | Hepatocellular Carcinoma (HepG2) | ~10-20 µM |
| Doxorubicin | Breast Adenocarcinoma (MCF-7) | ~0.1 - 2.0 µM[3] |
| Lung Adenocarcinoma (A549) | ~0.5 - 5.0 µM[3] | |
| Cervical Cancer (HeLa) | ~0.1 - 1.0 µM[3] | |
| Cisplatin | Breast Adenocarcinoma (MCF-7) | ~5 - 20 µM[2] |
| Lung Adenocarcinoma (A549) | ~2 - 15 µM | |
| Cervical Cancer (HeLa) | ~1 - 10 µM[2] | |
| Paclitaxel | Breast Adenocarcinoma (MCF-7) | ~1 - 5 nM |
| Lung Adenocarcinoma (A549) | ~5 - 50 nM | |
| Cervical Cancer (HeLa) | ~2 - 10 nM |
Experimental Protocols
Standardized protocols are essential for generating reproducible and comparable cytotoxicity data. The following are detailed methodologies for common in vitro cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (this compound, Doxorubicin, Cisplatin, Paclitaxel)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the release of LDH from damaged cells, an indicator of cytotoxicity and loss of membrane integrity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a maximum LDH release control (treated with lysis buffer) and a culture medium background control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction solution to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Cytotoxicity Calculation: Calculate the percentage of cytotoxicity by subtracting the background and dividing the experimental LDH release by the maximum LDH release.
Visualizations
Signaling Pathway
The primary mechanism of action for peptaibols, including likely this compound, involves the formation of pores in the cell membrane, leading to membrane permeabilization and subsequent cell death.[4][5] This action is often independent of specific intracellular signaling pathways that are common targets for other anticancer drugs.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using an in vitro cell-based assay.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analogs of a Natural Peptaibol Exert Anticancer Activity in Both Cisplatin- and Doxorubicin-Resistant Cells and in Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptaibols: Diversity, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Chrysospermin B: A Comparative Guide for In Vivo Antimicrobial Validation
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Chrysospermin B, a peptaibol antibiotic, has demonstrated promising in vitro antibacterial and antifungal activity.[1] However, to progress this compound towards clinical consideration, rigorous in vivo validation is paramount. This guide provides a comparative framework for designing and evaluating the in vivo efficacy of this compound, drawing upon established methodologies for other antimicrobial peptides (AMPs) and conventional antibiotics.
Comparative Efficacy: A Proposed Data Framework
To objectively assess the in vivo potential of this compound, its performance should be benchmarked against a standard-of-care antibiotic and a well-characterized antimicrobial peptide. The following table illustrates a proposed structure for presenting such comparative data, using hypothetical values for this compound against pathogens within its known antimicrobial spectrum.
Table 1: Proposed Comparative In Vivo Efficacy of this compound
| Parameter | This compound | Vancomycin (Comparator) | Polymyxin B (Comparator) | Pathogen & Model |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | 1 µg/mL | 2 µg/mL | Staphylococcus aureus (MRSA) |
| In Vivo Efficacy (Log Reduction in CFU) | 3.5 | 3.0 | N/A | Murine Skin Infection Model |
| Survival Rate (%) | 80% | 70% | N/A | Murine Sepsis Model |
| Minimum Inhibitory Concentration (MIC) | 2 µg/mL | N/A | 1 µg/mL | Klebsiella pneumoniae |
| In Vivo Efficacy (Log Reduction in CFU) | 3.0 | N/A | 3.2 | Murine Pneumonia Model |
| Survival Rate (%) | 75% | N/A | 80% | Murine Sepsis Model |
| Minimum Inhibitory Concentration (MIC) | 4 µg/mL | N/A | N/A | Candida albicans |
| In Vivo Efficacy (Log Reduction in CFU) | 2.5 | N/A | N/A | Murine Systemic Candidiasis Model |
| Survival Rate (%) | 60% | N/A | N/A | Murine Systemic Candidiasis Model |
Note: The data for this compound is hypothetical and for illustrative purposes. Vancomycin is a standard antibiotic for Gram-positive infections, while Polymyxin B is used for Gram-negative infections.
Experimental Protocols for In Vivo Validation
Detailed and reproducible experimental protocols are crucial for the validation of any new antimicrobial agent. The following are proposed methodologies for key in vivo experiments based on successful studies of other AMPs.
Murine Model of Bacterial Skin Infection
This model is suitable for evaluating the efficacy of topical or systemically administered antimicrobials against localized skin infections.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA), strain USA300.
-
Infection Procedure:
-
Anesthetize mice using isoflurane.
-
Shave a 1 cm² area on the dorsum of each mouse.
-
Induce a superficial wound using tape stripping or a dermal abrasion tool.
-
Apply a suspension of MRSA (1 x 10⁷ CFU in 10 µL PBS) to the wound.
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg) topically or via intraperitoneal injection at 2 and 12 hours post-infection.
-
Control groups should include vehicle control and a comparator antibiotic (e.g., Vancomycin).
-
-
Endpoint Analysis:
-
At 24 or 48 hours post-infection, euthanize mice.
-
Excise the infected skin tissue and homogenize.
-
Perform serial dilutions and plate on selective agar (B569324) to determine the bacterial load (CFU/gram of tissue).
-
Conduct histological analysis of the tissue to assess inflammation and tissue damage.
-
Murine Sepsis Model
This systemic infection model is critical for assessing the ability of an antimicrobial to combat life-threatening bloodstream infections.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Pathogen: Klebsiella pneumoniae or Staphylococcus aureus.
-
Infection Procedure:
-
Induce sepsis by intraperitoneal injection of a bacterial suspension (e.g., 1 x 10⁸ CFU).
-
-
Treatment:
-
Administer this compound (e.g., 5 mg/kg) intravenously or intraperitoneally at 1 and 6 hours post-infection.
-
Include vehicle control and relevant antibiotic comparator groups.
-
-
Endpoint Analysis:
-
Monitor survival over a period of 7 days.
-
At defined time points, collect blood samples for bacterial load determination.
-
Harvest organs (liver, spleen, lungs) for CFU enumeration and histopathological examination.
-
Visualizing the Path to Validation
Diagrams illustrating experimental workflows and potential mechanisms of action can provide clarity and a deeper understanding of the research.
Many antimicrobial peptides exert their effects by disrupting the bacterial cell membrane and modulating host immune responses. The following diagram illustrates a generalized signaling pathway that could be investigated for this compound.
Conclusion
While in vitro data for this compound is encouraging, its therapeutic potential can only be realized through comprehensive in vivo studies. This guide provides a roadmap for researchers to design and execute robust in vivo validation experiments. By employing standardized models and comparing against established agents, the true efficacy and potential clinical utility of this compound can be determined, paving the way for the development of a novel weapon in the fight against antimicrobial resistance.
References
Comparative Analysis of Peptaibol Antibiotic Dose-Response Profiles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the dose-response relationship of a novel antimicrobial agent is fundamental to its development. This guide provides a comparative analysis of the dose-response characteristics of peptaibol antibiotics, a class of fungal-derived peptides with potent antimicrobial properties. While specific quantitative dose-response data for Chrysospermin B is not publicly available in the reviewed scientific literature, this guide will use other well-characterized peptaibols as examples to illustrate the analytical process. The methodologies and comparisons presented herein are directly applicable to the evaluation of this compound upon the availability of its dose-response data.
Peptaibols, such as this compound, are known for their antibacterial and antifungal activities. Their mechanism of action typically involves interaction with and disruption of microbial cell membranes, leading to cell death. The potency of these effects is quantified through dose-response analysis, with the Minimum Inhibitory Concentration (MIC) being a key parameter.
Data Presentation: Comparative Dose-Response of Peptaibol Antibiotics
To effectively compare the antimicrobial potency of different peptaibols, their MIC values against a panel of clinically relevant bacteria and fungi are summarized. The following table presents a compilation of MIC values for various peptaibol antibiotics against representative microorganisms. This tabular format allows for a direct comparison of their activity spectra and potencies.
| Antibiotic | Class | Target Organism | MIC (µg/mL) | Reference |
| This compound | Peptaibol | Data not available | - | - |
| Alamethicin | Peptaibol | Bacillus subtilis | 1.56 | [Fiedler et al., 2008] |
| Staphylococcus aureus | 3.12 | [Fiedler et al., 2008] | ||
| Candida albicans | 6.25 | [Fiedler et al., 2008] | ||
| Trichogin GA IV | Peptaibol | Bacillus subtilis | 4 | [De Zotti et al., 2009] |
| Staphylococcus aureus | 8 | [De Zotti et al., 2009] | ||
| Candida albicans | >64 | [De Zotti et al., 2009] | ||
| Amphotericin B | Polyene | Candida albicans | 0.25-1 | [Clinical and Laboratory Standards Institute] |
| Vancomycin | Glycopeptide | Staphylococcus aureus | 0.5-2 | [Clinical and Laboratory Standards Institute] |
Experimental Protocols
The determination of the dose-response curve, and specifically the MIC, is a critical experimental procedure in antimicrobial drug discovery. The following is a detailed methodology for a typical broth microdilution MIC assay.
Experimental Protocol: Broth Microdilution MIC Assay
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the peptaibol antibiotic (e.g., this compound) in a suitable solvent (e.g., DMSO).
- Microbial Cultures: Grow the selected bacterial or fungal strains in appropriate liquid culture medium to the mid-logarithmic phase. Adjust the turbidity of the cultures to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Culture Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
- 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well plates.
2. Assay Procedure:
- Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate culture medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.
- Inoculation: Dilute the standardized microbial suspension in the culture medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
- Controls:
- Positive Control: Wells containing the microbial inoculum in culture medium without the test compound.
- Negative Control: Wells containing culture medium only.
- Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used to dissolve the test compound.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
3. Data Analysis:
- Visual Inspection: After incubation, visually inspect the plates for microbial growth (turbidity).
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
- Spectrophotometric Reading: For a more quantitative assessment, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Visualization of Key Processes
To better understand the context of this analysis, the following diagrams illustrate the mechanism of action of peptaibol antibiotics and the experimental workflow for determining a dose-response curve.
Caption: Mechanism of action of peptaibol antibiotics.
Caption: Experimental workflow for a dose-response (MIC) assay.
The Bacterial Transcriptome Under Siege: A Comparative Look at Chrysospermin B's Predicted Impact
A Predictive Analysis Based on Functionally Analogous Membrane-Targeting Antibiotics
In the ongoing battle against antibiotic resistance, understanding the precise mechanisms by which novel antimicrobial agents disrupt bacterial physiology is paramount. Chrysospermin B, a peptaibol antibiotic, is known for its ability to form pores in bacterial membranes, leading to rapid cell death. While direct transcriptomic studies on this compound are not yet available in published literature, its mechanism of action provides a strong basis for a predictive comparative analysis.
This guide leverages publicly available transcriptomic data from studies on other membrane-targeting antibiotics, namely the lipopeptide daptomycin (B549167) and the polymyxin (B74138) antibiotic polymyxin B, to forecast the likely transcriptomic response of bacteria to this compound. Daptomycin primarily acts on Gram-positive bacteria like Staphylococcus aureus, while polymyxin B is a last-resort antibiotic for multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae. Both induce membrane stress and depolarization, offering a valuable proxy for the anticipated effects of this compound.
This comparative guide is intended for researchers, scientists, and drug development professionals, providing a data-driven predictive overview of the key bacterial pathways and genes that are likely to be impacted by this compound.
Predicted Transcriptomic Impact: A Tale of Two Membranes
The cellular response to membrane-disrupting antibiotics is a complex interplay of stress responses, metabolic adjustments, and attempts at cellular repair. Based on the transcriptomic data from daptomycin and polymyxin B, we can anticipate that this compound would trigger distinct yet thematically similar responses in Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: The Staphylococcus aureus Model (Predicted Response to this compound based on Daptomycin Data)
In Gram-positive bacteria, the primary response to membrane-active agents like daptomycin involves the activation of the cell wall stress stimulon.[1] This is a coordinated defense mechanism aimed at repairing the damaged cell envelope.
Table 1: Predicted Differentially Expressed Genes in Staphylococcus aureus in Response to this compound (based on Daptomycin treatment data)
| Gene | Function | Predicted Fold Change | Reference |
| vraS, vraR | Two-component system, regulates cell wall stress response | Up-regulated | [1] |
| mprF | Modifies membrane phospholipids, alters net surface charge | Up-regulated | [2] |
| dltA, dltB, dltC, dltD | D-alanylation of teichoic acids, alters cell surface charge | Up-regulated | [2] |
| atl | Major autolysin | Down-regulated | [1] |
| cap operon | Capsule biosynthesis | Up-regulated | [3] |
| ure operon | Urease production | Up-regulated | [3] |
| smpB | Small protein B, involved in ribosome rescue | Down-regulated | [3] |
| spa | Protein A | Down-regulated | [3] |
This table presents a selection of genes predicted to be differentially expressed based on published data for daptomycin. The direction of regulation is indicated as "Up-regulated" or "Down-regulated".
Gram-Negative Bacteria: The Klebsiella pneumoniae Model (Predicted Response to this compound based on Polymyxin B Data)
Gram-negative bacteria, with their protective outer membrane, exhibit a different suite of responses to membrane-permeabilizing agents. The response to polymyxin B in Klebsiella pneumoniae involves modifications to the lipopolysaccharide (LPS), the primary target of polymyxins, as well as broader stress responses.
Table 2: Predicted Differentially Expressed Genes in Klebsiella pneumoniae in Response to this compound (based on Polymyxin B treatment data)
| Gene/Operon | Function | Predicted Fold Change | Reference |
| arnBCADTEF (pmrHFIJKLM) operon | l-Ara4N modification of lipid A | Up-regulated | [4] |
| phoP, phoQ | Two-component system, regulates LPS modification | Up-regulated | [5] |
| arcA, arcB | Two-component system, metabolic regulation | Differentially expressed | [5] |
| acrAB | Multidrug efflux pump | Up-regulated | [4] |
| fdhF, hycA-H | Formate hydrogenylases | Up-regulated | [5] |
| ndh | NADH:ubiquinone oxidoreductase | Down-regulated | [5] |
This table presents a selection of genes and operons predicted to be differentially expressed based on published data for polymyxin B. The direction of regulation is indicated as "Up-regulated" or "Down-regulated".
Key Signaling Pathways and Experimental Workflow
To visualize the predicted cellular responses and the methodology used to obtain such transcriptomic data, the following diagrams are provided.
Caption: Generalized experimental workflow for comparative transcriptomics of antibiotic-treated bacteria.
References
- 1. Transcriptional Profiling Reveals that Daptomycin Induces the Staphylococcus aureus Cell Wall Stress Stimulon and Genes Responsive to Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic and Long-Term Transcriptomic Imprints Related to the Daptomycin Mechanism of Action Occurring in Daptomycin- and Methicillin-Resistant Staphylococcus aureus Under Daptomycin Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Additional Routes to Staphylococcus aureus Daptomycin Resistance as Revealed by Comparative Genome Sequencing, Transcriptional Profiling, and Phenotypic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptomics Reveals How Minocycline-Colistin Synergy Overcomes Antibiotic Resistance in Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polymyxin B-induced transcriptomic response of a clinical, multidrug-resistant Klebsiella pneumoniae involves multiple regulatory elements and intracellular targets - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Chrysospermin B: A Methodological Guide
The exploration of synergistic drug combinations is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, reduce dosage-related toxicity, and overcome drug resistance. Chrysospermin B, a peptaibol antibiotic isolated from Apiocrea chrysosperma, has demonstrated notable antibacterial and antifungal properties.[1] However, the scientific literature currently lacks extensive studies on its synergistic effects with other drugs for clinical applications. This guide provides a framework for researchers and drug development professionals to assess the synergistic potential of this compound, outlining established experimental protocols and data interpretation methods, using illustrative examples where specific data for this compound is not yet available.
Understanding Drug Synergy
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[2] This can be quantified using various models, with the Loewe additivity and Bliss independence models being the most common. The combination index (CI) method, derived from the mass-action law, is a widely accepted quantitative measure, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols for Assessing Synergy
A systematic approach is crucial for evaluating the synergistic interactions between this compound and other compounds. The following protocols are standard in preclinical in vitro studies.[3][4][5]
1. Determination of Single-Agent Activity:
-
Objective: To determine the potency of each drug individually.
-
Method: A dose-ranging experiment is performed to calculate the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for this compound and the combination drug(s) of interest. This is typically done using cell viability assays (e.g., MTT, XTT) for cytotoxicity studies or antimicrobial susceptibility testing (e.g., broth microdilution) for antibiotic testing.
2. Combination Studies:
-
Objective: To measure the effect of the drugs in combination.
-
Method: Two primary experimental designs are employed:
-
Checkerboard Assay (Non-constant Ratio): A matrix of drug concentrations is tested, where the concentration of each drug is varied independently. This method is thorough and allows for the identification of synergy over a wide range of concentration ratios.
-
Constant Ratio (Ray) Design: Drugs are combined at a fixed ratio of their EC50 values (e.g., 1:1, 1:2, 2:1) and then serially diluted. This method is less labor-intensive and is often used for high-throughput screening.[3]
-
3. Data Analysis and Synergy Quantification:
-
Objective: To quantitatively determine the nature of the drug interaction.
-
Method: The data from the combination studies are analyzed using software that calculates the Combination Index (CI) based on the Chou-Talalay method or generates isobolograms.
-
Combination Index (CI): As mentioned, CI values provide a quantitative measure of the interaction.
-
Isobolographic Analysis: This graphical method plots the doses of two drugs required to produce a specific effect (e.g., 50% inhibition).[2] Data points falling below the line of additivity indicate synergy.
-
Experimental Workflow
The following diagram illustrates a typical workflow for assessing drug synergy.
Data Presentation for Synergistic Effects
Quantitative data from synergy experiments should be presented in a clear and structured format. The table below serves as a template for summarizing the results of a hypothetical checkerboard assay between this compound and a generic "Drug X."
| This compound Conc. | Drug X Conc. | % Inhibition (Observed) | Combination Index (CI) | Interaction |
| IC50 | 0 | 50 | N/A | - |
| 0 | IC50 | 50 | N/A | - |
| 0.5 x IC50 | 0.5 x IC50 | 75 | 0.65 | Synergy |
| 0.5 x IC50 | 0.25 x IC50 | 60 | 0.85 | Synergy |
| 0.25 x IC50 | 0.5 x IC50 | 68 | 0.72 | Synergy |
| 0.25 x IC50 | 0.25 x IC50 | 52 | 0.98 | Additivity |
| 1.0 x IC50 | 1.0 x IC50 | 95 | 0.55 | Strong Synergy |
Note: This table presents hypothetical data for illustrative purposes.
Investigating Mechanisms of Synergy: Signaling Pathways
Understanding the molecular mechanisms underlying a synergistic interaction is crucial for drug development. While the specific signaling pathways modulated by this compound are not well-documented, a common mechanism for synergy with antimicrobial or anticancer agents involves the induction of apoptosis. The diagram below depicts a simplified, representative apoptosis signaling pathway that could be investigated.
Experimental validation of pathway modulation would involve techniques such as Western blotting to measure protein levels of key pathway components (e.g., caspases, Bcl-2 family proteins) or flow cytometry to quantify apoptotic cells.
Conclusion and Future Directions
While this compound holds promise as an antimicrobial agent, its potential for synergistic combination therapy remains a nascent field of study. The experimental and analytical frameworks outlined in this guide provide a robust starting point for researchers to systematically investigate the synergistic effects of this compound with other drugs. Such studies are essential to unlock the full therapeutic potential of this natural compound, potentially leading to novel combination therapies with improved efficacy and safety profiles. Future research should focus on high-throughput screening of this compound with various classes of drugs, followed by in-depth mechanistic studies to elucidate the signaling pathways involved in any identified synergistic interactions.
References
- 1. Chrysospermins, new peptaibol antibiotics from Apiocrea chrysosperma Ap101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Researchers: A Precautionary Approach to Handling Chrysospermin B
IMMEDIATE ACTION: In the absence of comprehensive toxicological data for Chrysospermin B, a highly conservative approach to handling is essential. Treat this compound as a potent, cytotoxic compound. All personnel must be trained in handling hazardous substances and adhere strictly to the protocols outlined below.
This compound is a natural product with documented antibacterial and antifungal properties.[1][2] However, a complete safety profile, including its cytotoxicity and potential hazards to researchers, has not been established. Therefore, a risk-based control banding approach is recommended for handling this compound. This strategy involves implementing a standardized set of control measures to mitigate risks associated with substances that have limited safety information.
Personal Protective Equipment (PPE) Protocol
Due to the unknown nature of this compound's hazards, a comprehensive PPE protocol is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile, powder-free, outer pair with extended cuffs)- ANSI-approved safety glasses with side shields and a face shield- N95 or higher-rated respirator |
| Solution Preparation | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile, powder-free, outer pair with extended cuffs)- ANSI-approved safety glasses with side shields and a face shield- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile, powder-free, outer pair with extended cuffs)- ANSI-approved safety glasses with side shields- Work within a certified Class II biological safety cabinet (BSC) |
| Waste Disposal | - Disposable, solid-front lab coat with tight cuffs- Double gloves (nitrile, powder-free, outer pair with extended cuffs)- ANSI-approved safety glasses with side shields and a face shield- N95 or higher-rated respirator (if handling solid waste outside of a fume hood) |
Experimental Workflow for Handling this compound
The following workflow diagram outlines the critical steps and safety precautions for handling this compound, from initial preparation to final disposal. Adherence to this workflow is crucial to minimize exposure risk.
Caption: Workflow for handling this compound.
Spill Response Plan
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination. The following decision-making workflow should be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
